Product packaging for Cu-BTC(Cat. No.:CAS No. 309721-49-1)

Cu-BTC

Cat. No.: B3350829
CAS No.: 309721-49-1
M. Wt: 604.9 g/mol
InChI Key: NOSIKKRVQUQXEJ-UHFFFAOYSA-H
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Description

Cu-BTC, also known as HKUST-1 or MOF-199, is a copper-based metal-organic framework (MOF) composed of copper(II) ions and benzene-1,3,5-tricarboxylic acid ligands. This highly porous, crystalline material is characterized by its high surface area, reported to be between 1500-2100 m²/g, and a cubic crystal structure featuring multiple pore sizes, including approximately 12.6 Å, 10.6 Å, and 5.0 Å in its dehydrated form . Its structure contains Cu-O pair sites that act as Lewis acid centers, which are crucial for activating reactant molecules . As a heterogeneous catalyst, this compound is highly valued for enabling sustainable and green chemical processes. It demonstrates high activity in various reactions, including the solvent- and base-free N-alkylation of amines with alcohols via a borrowing hydrogen mechanism, and the tandem synthesis of α,β-unsaturated ketones (chalcones) from alcohols and ketones . It also serves as an efficient catalyst for the aerobic oxidative synthesis of imines from primary amines under solvent-free conditions, with studies showing it can be reused for multiple cycles while maintaining consistent activity . More recent research explores its application in transforming waste materials, such as waste cooking oil, into biodiesel . The combination of its non-precious metal content, high stability, and reusability makes this compound a cost-effective and environmentally benign catalyst for research in organic synthesis and sustainable technology development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H6Cu3O12 B3350829 Cu-BTC CAS No. 309721-49-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

tricopper;benzene-1,3,5-tricarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H6O6.3Cu/c2*10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;;;/h2*1-3H,(H,10,11)(H,12,13)(H,14,15);;;/q;;3*+2/p-6
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSIKKRVQUQXEJ-UHFFFAOYSA-H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=C(C=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].[Cu+2].[Cu+2].[Cu+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H6Cu3O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001335583
Record name Copper(2+) 1,3,5-benzenetricarboxylate (3:2)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

604.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309721-49-1, 51937-85-0
Record name Copper(2+) 1,3,5-benzenetricarboxylate (3:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001335583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-Benzenetricarboxylic acid, copper(2+) salt (2:3)
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.244.408
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3,5-Benzenetricarboxylic acid, copper salt (1:?)
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Synthetic Methodologies for Cu Btc and Its Analogues

Conventional Solvothermal and Hydrothermal Synthesis Approaches

Solvothermal and hydrothermal syntheses are the most common methods for producing Cu-BTC. ijfmr.com These processes involve the reaction of a copper salt, typically copper(II) nitrate (B79036) trihydrate, with 1,3,5-benzenetricarboxylic acid (H₃BTC) in a sealed vessel, often a Teflon-lined stainless-steel autoclave, under controlled temperature and pressure. ijfmr.comsciencepublishinggroup.com The primary distinction between the two methods is the solvent used; hydrothermal synthesis specifically employs water, while solvothermal synthesis can use a variety of organic solvents or solvent mixtures.

The choice of solvent significantly impacts the synthesis and properties of this compound. Common solvent systems include mixtures of N,N-dimethylformamide (DMF), ethanol (B145695), and water. kaust.edu.saresearchgate.net For instance, using a water/DMF solvent system in a 70:30 ratio has been shown to produce this compound with a high surface area of 1430 m²/g. kaust.edu.sa The solvent not only facilitates the dissolution of the precursors but also influences the deprotonation of the carboxylic acid groups of the H₃BTC linker and the coordination environment of the copper ions, thereby affecting the final structure and morphology of the MOF.

In an effort to develop more sustainable synthetic routes, solvent-free methods have also been explored. One such approach involves the mechanical grinding of the copper precursor and the organic linker. This mechanochemical method can produce this compound in as little as three hours without the need for any solvent, offering a simpler and faster alternative to conventional methods. aaqr.orgdoaj.orgproquest.com

Solvent SystemKey FindingsResulting Surface Area (m²/g)
Water/DMF (70:30)Produces this compound with a high surface area. kaust.edu.sa1430 kaust.edu.sa
Water/Ethanol/DMFAchieved a high isolated crystal yield of 86%. kaust.edu.saNot specified
Solvent-Free (Mechanical Grinding)Rapid synthesis (3 hours) without the need for solvents. aaqr.orgdoaj.orgproquest.comUp to 1044 aaqr.orgdoaj.org

The reaction parameters of temperature, pressure, and time are critical in the synthesis of this compound. Solvothermal synthesis is often conducted at temperatures ranging from 80°C to 140°C. ijfmr.comrsc.orgresearchgate.net For example, a successful synthesis has been reported at 80°C for 20 hours in a Teflon-lined stainless-steel autoclave. ijfmr.com Another study demonstrated the synthesis of this compound at 120°C for 12 hours. koreascience.kr Increasing the synthesis temperature can sometimes lead to the formation of impurities and a decrease in the specific surface area and micropore volume. researchgate.net

The pressure in the sealed reaction vessel is typically autogenous, meaning it is determined by the vapor pressure of the solvent at the reaction temperature. While specific external pressures are not always applied, the synthesis is generally carried out under elevated pressure conditions. researchgate.net

Reaction times for conventional synthesis can range from a few hours to several days. aaqr.org For instance, hydrothermal synthesis of this compound has been performed at 120°C for 20 hours. aaqr.org Shorter reaction times are often desirable for industrial applications, and methods to accelerate the synthesis are actively being researched. A continuous-flow microreactor-assisted solvothermal system has been shown to produce this compound with a high BET surface area of over 1600 m²/g in just 5 minutes. rsc.orgoregonstate.edu

Temperature (°C)Reaction TimeMethodKey Findings
8020 hoursSolvothermalSuccessful synthesis of this compound. ijfmr.com
12012 hoursSolvothermalProduced a good crystal structure with a high surface area of 1741.7 m²/g. koreascience.kr
12020 hoursHydrothermalStandard conditions for hydrothermal synthesis. aaqr.org
Not specified5 minutesContinuous-flow microreactorHigh-rate synthesis with a BET surface area over 1600 m²/g. rsc.orgoregonstate.edu

The concentration of the precursors, copper(II) nitrate trihydrate and H₃BTC, and their molar ratio are crucial factors that affect the formation, crystallinity, and properties of this compound. Studies have shown that the molar ratio of the metal to the linker can significantly influence the textural properties of the final product. For instance, in a solvent-free synthesis, varying the Cu to BTC molar ratio from 0.2:1 to 2:1 demonstrated that a ratio of 1.5:1 yielded the highest BET surface area (1044 m²/g) and pore volume (0.62 cm³/g). aaqr.orgdoaj.orgresearchgate.net Further increasing the ratio to 2:1 resulted in a decrease in both surface area and pore volume. aaqr.org

In another study, adjusting the Cu to BTC ratio to 1.09:1.0 resulted in a this compound with a higher specific BET surface area and a superior CO₂ adsorption capacity. nih.gov This highlights the importance of optimizing the precursor molar ratio to achieve desired material properties. The concentration of the reactants also plays a role, with higher dilutions sometimes leading to more stable samples. researchgate.net

Cu:BTC Molar RatioSynthesis MethodBET Surface Area (m²/g)Key Findings
1.5:1Solvent-Free1044Optimal ratio for achieving the highest surface area and pore volume in this method. aaqr.orgdoaj.orgresearchgate.net
2:1Solvent-FreeDecreasedFurther increase in the ratio led to a reduction in surface area and pore volume. aaqr.org
1.09:1.0Not specifiedIncreasedResulted in a higher BET surface area and enhanced CO₂ adsorption. nih.gov

The pH of the reaction mixture is a critical parameter that can control the crystallization process and even determine the final structure of the coordination compound. For the synthesis of this compound, adjusting the pH can allow for the selective formation of different crystalline structures at room temperature. For example, crystals of this compound (HKUST-1) can be synthesized in a pH range of 0.7–1.6, while a different coordination polymer, Cu(BTC)·3H₂O, forms in a pH range of 2.2–3.2. nih.govchemrxiv.orgresearchgate.netchemrxiv.org

Modulators, such as monocarboxylic acids like acetic acid, are often added to the synthesis mixture to control crystal growth, size, and morphology. rsc.orgscielo.br Acetic acid can compete with the BTC linker for coordination to the copper ions, which can inhibit crystal growth in certain directions, leading to smaller particle sizes or different crystal shapes. rsc.orgnih.gov The use of modulators is a key strategy for tuning the properties of MOFs for specific applications.

Non-Conventional Synthesis Techniques

To overcome some of the limitations of conventional synthesis methods, such as long reaction times and high energy consumption, non-conventional techniques have been developed.

Microwave-assisted synthesis is a rapid and efficient method for producing this compound. ijfmr.comrsc.org This technique utilizes microwave irradiation to rapidly heat the reaction mixture, which can significantly accelerate the nucleation and crystal growth processes. rsc.org Studies have shown that microwave synthesis can dramatically reduce the reaction time compared to conventional heating methods. The acceleration is primarily attributed to rapid nucleation. rsc.org The resulting this compound crystals from microwave synthesis are often smaller than those produced by conventional methods, which can be advantageous for certain applications. rsc.org

Electrochemical Synthesis Pathways

Electrochemical synthesis has emerged as a rapid and efficient method for producing this compound films and powders at room temperature. aaqr.orgacs.org This technique relies on the anodic dissolution of a copper electrode in an electrolyte solution containing the 1,3,5-benzenetricarboxylic acid (H₃BTC) linker. The applied potential drives the oxidation of copper, releasing Cu²⁺ ions that then coordinate with the deprotonated linker to form the this compound framework directly on the electrode surface or as a precipitate in the solution. oregonstate.edumdpi.com

Key parameters influencing the electrochemical synthesis include the applied voltage, solvent composition, and electrolyte concentration. acs.orgmdpi.com For instance, increasing the applied potential from 1 to 10 V has been shown to result in smaller crystal sizes and varied morphologies. aaqr.orgacs.org The ratio of water to ethanol in the solvent mixture also significantly affects the crystal size and morphology, with higher water content leading to larger crystals. aaqr.orgacs.org This method offers a high degree of control over film thickness and morphology, making it particularly suitable for applications requiring thin-film coatings, such as in sensors and membranes. oregonstate.edu Researchers have successfully synthesized pure, highly crystalline this compound with yields of up to 97.2% by optimizing these reaction conditions. mdpi.com

A notable variation of this method involves the electrochemical conversion of copper oxides, such as cuprous oxide (Cu₂O), into this compound. rsc.org This approach allows for the fabrication of epitaxial, single-domain this compound thin films and even freestanding foils, opening up possibilities for producing membranes for gas separation. rsc.org

Mechanochemical Synthesis Routes

Mechanochemical synthesis offers a solvent-free or low-solvent alternative for the production of this compound, aligning with the principles of green chemistry. hiyka.comresearchgate.net This method involves the mechanical grinding of the copper precursor and the H₃BTC linker, often with the assistance of a small amount of liquid (liquid-assisted grinding or LAG). researchgate.net The mechanical energy input initiates the chemical reaction, leading to the formation of the this compound framework in a significantly shorter time compared to conventional solvothermal methods. aaqr.org

Studies have demonstrated that this compound can be synthesized in as little as 10 to 30 minutes of grinding. aaqr.orgtandfonline.com The choice of copper precursor has been found to influence the reaction yield, with copper acetate (B1210297) generally providing better results than copper nitrate. aaqr.org The presence of a small amount of solvent, such as ethanol or water, can improve the crystallinity and, consequently, the specific surface area and gas storage capacity of the final product. aaqr.org For instance, mechanochemically synthesized this compound has exhibited BET surface areas as high as 1362.7 m²/g. tandfonline.com This rapid and environmentally friendly approach is highly promising for the large-scale production of this compound. researchgate.net

Synthesis MethodPrecursorsGrinding TimeKey Findings
Mechanochemical Grinding Copper Acetate, H₃BTC10 minutesQuantitative formation of this compound. aaqr.org
Liquid-Assisted Grinding Copper Acetate Monohydrate, H₃BTC25 minutesHigh surface area and quantitative yields. researchgate.net
Solvent-Free Grinding Copper Precursor, H₃BTC3 hoursComparable CO₂ adsorption to solvent-based methods. hiyka.comresearchgate.net
Ultrasonic Wave-Assisted Ball Milling Copper Acetate, H₃BTCVariedTruncated octahedral morphology.

Room Temperature and Green Synthesis Strategies

Beyond electrochemical and mechanochemical routes, significant efforts have been directed towards developing facile and environmentally benign synthesis methods for this compound at room temperature. These strategies often involve simple solution-based approaches that avoid the need for high temperatures and pressures typically associated with solvothermal synthesis.

One effective strategy involves controlling the pH of the reaction mixture. By adjusting the pH, it is possible to selectively crystallize different copper-BTC coordination polymers. For example, HKUST-1 (this compound) can be synthesized in a pH range of 0.7-1.6, while a different coordination polymer, Cu(BTC)·3H₂O, forms in a pH range of 2.2-3.2. This pH-controlled synthesis allows for the production of large, high-quality crystals at room temperature.

Another green synthesis approach involves the use of a copper mesh as the metal source, eliminating the need for metal salt precursors. This "salt-free" method has been shown to produce crystalline this compound with high yield (up to 85%) and enhanced CO₂ adsorption capacity compared to conventionally synthesized HKUST-1. Furthermore, simple impregnation methods using water as a solvent have been employed to support other functional materials on this compound, creating novel nanocomposites for applications like biodiesel production. These room temperature and green synthesis strategies offer cost-effective and sustainable pathways for the production of this compound.

Control over this compound Crystallinity and Morphology

The performance of this compound in various applications is intrinsically linked to its crystalline structure, size, and morphology. Consequently, significant research has focused on developing strategies to control these physical properties during synthesis.

Strategies for Crystal Size and Shape Control

The size and shape of this compound crystals can be tuned by carefully manipulating various synthesis parameters. The choice of solvent plays a crucial role; for instance, the dielectric constant and dielectric loss factor of the solvent can influence the crystallinity. In microwave-assisted synthesis, using ethylene (B1197577) glycol as a solvent led to octahedral crystals at low concentrations, which transformed into hexagonal shapes at higher concentrations.

The use of modulators, such as dodecanoic acid, in conjunction with specific solvents can lead to dramatic changes in both particle size and morphology. Similarly, surfactants like PF-127 have been employed to assist in the synthesis of large single crystals of a this compound polymorph, Cu(BTC)·H₂O, by inhibiting the rapid formation of the porous HKUST-1 phase. As previously mentioned, pH control is another powerful tool for directing the crystallization process and obtaining large, well-defined crystals.

Synthesis of Mesoporous this compound

While this compound is inherently microporous, the introduction of mesoporosity can enhance its performance in applications requiring the transport of larger molecules, such as catalysis. One approach to creating mesoporous this compound involves a salt-free synthesis method using a copper mesh as the metal source. This technique has been shown to yield a material with both micropores and mesopores, leading to a significant increase in CO₂ adsorption capacity and faster adsorption kinetics.

Another strategy involves the in situ synthesis of this compound nanoparticles within the mesopores of a pre-formed silica (B1680970) monolith. This results in a hierarchical material that combines the microporosity of the MOF with the meso- and macroporosity of the silica support, enabling its use in continuous flow applications with low pressure drop.

Scalable Synthesis and Large-Scale Production Considerations

The transition of this compound from laboratory-scale research to industrial applications hinges on the development of scalable and cost-effective production methods. Conventional solvothermal synthesis, while effective, often involves long reaction times and the use of large volumes of organic solvents, making it less suitable for large-scale production. aaqr.org

To address these challenges, high-rate synthesis methods are being explored. Continuous-flow microreactor-assisted solvothermal systems have demonstrated the ability to produce this compound with a high BET surface area (>1600 m²/g) and a production yield of 97% in a total reaction time of just 5 minutes. hiyka.com This method allows for precise control over reaction conditions, leading to consistent product quality. Higher production rates can be achieved by scaling up the system using multichannel reactors. hiyka.com

In Situ Growth and Composite Formation During Synthesis

The functionalization of surfaces and the creation of composite materials are pivotal strategies for harnessing the properties of this compound in practical applications. In situ growth, a method where the metal-organic framework (MOF) is synthesized directly onto or within a substrate, offers a powerful approach to create robust, well-integrated materials. This technique contrasts with ex situ methods, where pre-synthesized MOF powders are physically mixed with a host material, often leading to poor adhesion and agglomeration. In situ synthesis promotes strong chemical interactions between the this compound crystals and the substrate, leading to enhanced stability and performance. This approach has been successfully employed to fabricate a wide range of this compound-based composites, integrating the MOF with polymers, carbonaceous materials, and inorganic scaffolds.

A common methodology for in situ growth is the solvothermal method, where a substrate is introduced into the precursor solution containing the copper salt and the organic linker. ascelibrary.org For instance, this compound composites with activated carbon (AC) have been prepared by adding AC to the reaction mixture during the solvothermal synthesis. ascelibrary.orgresearchgate.net Similarly, a this compound/graphene oxide (GO) hybrid was synthesized via an in situ solvothermal reflux method, where GO was dispersed in the precursor solution before initiating the reaction. acs.org This process facilitates the interaction between the copper centers of the MOF and the oxygen-containing functional groups on the GO surface. acs.org

The order of addition of reactants can be a critical factor for the successful attachment and growth of this compound on certain substrates. researchgate.netepa.gov When synthesizing this compound on cellulosic fibers, the sequence of adding the copper source (e.g., copper acetate), the linker (1,3,5-benzenetricarboxylic acid), and a base (e.g., triethylamine) was found to be crucial for achieving strong chemical bonding between the MOF and the substrate. researchgate.netepa.gov

Beyond solvothermal techniques, other methods have been adapted for in situ composite formation. A phase inversion method has been used to prepare poly(ether sulfone) composite beads loaded with this compound (this compound@PES). acs.org This technique allows for the encapsulation of the MOF within a porous polymer matrix. Furthermore, room temperature synthesis, often controlled by adjusting the pH of the reaction mixture, has been demonstrated for growing this compound crystals. chemrxiv.orgrsc.orgrsc.org This approach offers a more energy-efficient route for MOF synthesis and could be adapted for creating composites with temperature-sensitive substrates.

The in situ formation of this compound composites often results in materials with improved properties compared to the individual components. For example, the incorporation of graphene oxide during synthesis led to a this compound/GO hybrid with a higher Brunauer-Emmett-Teller (BET) surface area and micropore volume compared to pure this compound. acs.org Similarly, growing this compound on chitosan (B1678972) fibers significantly increased the specific surface area from 0.1 m²/g for the untreated fibers to 140.1 m²/g for the composite material. researchgate.net These enhancements in textural properties are a direct result of the intimate integration and synergistic effects achieved through in situ synthesis.

Research Findings on this compound Composite Synthesis

Composite MaterialSynthetic MethodKey FindingsReference
AC/Cu-BTCIn situ solvothermalThe composite maintained the octahedral structure of this compound. The adsorption capacity for methylene (B1212753) blue was higher than that of pure this compound. ascelibrary.orgresearchgate.net
This compound/Graphene Oxide (GO)In situ solvothermal refluxEnhanced BET surface area (1010 m²/g for composite vs. 887 m²/g for this compound) and increased micropore volume. Strong interaction between Cu centers and oxygen groups on GO. acs.org
This compound on Cellulosic Fibers (Cotton)In situ growth (reactant addition order is critical)Demonstrated strong chemical interaction between the MOF and carboxymethylated cellulose (B213188) fibers, confirmed by vigorous washing. researchgate.netepa.gov
This compound@Poly(ether sulfone) (PES)Phase inversionProduced millimeter-scale composite beads with this compound contents up to 71.9%. The composite showed high iodine vapor adsorption capacity (639 mg/g). acs.org
This compound on Chitosan FibersIn situ growthSignificantly increased specific surface area to 140.1 m²/g. The composite exhibited high antibacterial activity (99.99%) against E. coli and S. epidermidis. researchgate.net
This compound/Acrylonitrile Butadiene Styrene (ABS)In situ synthesis on 3D-printed frameworkAchieved high removal efficiency for methylene blue (98.3% for a 5 ppm solution). researchgate.net

Impact of Synthesis Parameters on Composite Properties

The properties of the final composite material are highly dependent on the synthesis conditions. In the solvent-free synthesis of this compound, the molar ratio of the copper precursor to the BTC linker was shown to be a critical parameter. A Cu to BTC mole ratio of 1.5:1 yielded the highest BET surface area (1044 m²/g) and pore volume (0.62 cm³/g). aaqr.org Deviating from this optimal ratio resulted in materials with lower surface areas and pore volumes. aaqr.org Similarly, for this compound@PES composite beads, varying the synthesis parameters allowed for control over the this compound content, achieving loadings of 48.6%, 60.2%, and 71.9%. acs.org

MaterialSynthesis Parameter VariedObservationReference
This compound (Solvent-free)Cu:BTC Molar RatioA ratio of 1.5:1 resulted in the highest BET surface area (1044 m²/g) and pore volume (0.62 cm³/g). aaqr.org
This compound/GOGO incorporation (in situ)BET surface area increased from 887 m²/g (pure this compound) to 1010 m²/g (composite). acs.org
This compound@PESFabrication conditionsAchieved controllable this compound content of 48.6%, 60.2%, and 71.9%. acs.org
This compoundpH of reaction mixture (Room Temp.)HKUST-1 crystals form in the pH range of 0.7-1.6, while a different coordination polymer, Cu(BTC)·3H₂O, forms in the pH range of 2.2-3.2. rsc.org

Advanced Characterization Techniques and Methodologies for Cu Btc Structural Analysis

Diffraction-Based Techniques for Structural Elucidation

Diffraction techniques are indispensable for probing the crystalline nature and atomic arrangement within Cu-BTC. By analyzing the scattering patterns of radiation, such as X-rays or neutrons, valuable insights into the material's structure can be obtained.

Powder X-ray Diffraction (PXRD) for Phase Identification and Crystallinity

Powder X-ray Diffraction (PXRD) is a fundamental and widely used technique for the initial characterization of this compound. It provides a rapid and non-destructive means to assess the phase purity and crystallinity of a bulk sample. ncl.ac.ukncl.ac.uk The diffraction pattern obtained from a powdered sample of this compound serves as a unique fingerprint, allowing for its identification by comparing the experimental pattern with standard patterns from crystallographic databases. fiveable.me

The PXRD pattern of this compound exhibits a series of characteristic peaks at specific 2θ angles, which correspond to the different crystal planes within its structure. The positions and intensities of these peaks are directly related to the unit cell parameters and the arrangement of atoms within the crystal lattice. fiveable.me For instance, typical diffraction peaks for this compound can be observed at 2θ values of approximately 6.7°, 11.6°, and 13.4°, corresponding to the (222), (440), and (600) crystallographic planes, respectively. The sharpness and intensity of these peaks are indicative of the material's crystallinity; well-defined, sharp peaks suggest a highly crystalline material, while broad peaks may indicate the presence of smaller crystallites or amorphous domains. researchgate.netresearchgate.net

Interactive Data Table: Characteristic PXRD Peaks for this compound

2θ Angle (°) Miller Indices (hkl)
~6.7 (222)
~9.5 (400)
~11.6 (440)
~13.4 (600)
~17.5 (662)

Single-Crystal X-ray Diffraction (SCXRD) for Atomic Resolution Structure Determination

For a definitive and high-resolution determination of the crystal structure of this compound, Single-Crystal X-ray Diffraction (SCXRD) is the gold standard. fzu.czhzdr.de This powerful technique involves irradiating a single, well-ordered crystal of this compound with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. The precise positions and intensities of the diffracted spots provide the necessary data to solve the complete three-dimensional atomic arrangement, including bond lengths, bond angles, and intermolecular interactions. hzdr.deceitec.cz

SCXRD analysis has unequivocally confirmed the cubic crystal system of this compound, belonging to the Fm-3m space group. The structure is characterized by the presence of dimeric copper(II) paddlewheel units, where two copper atoms are bridged by four carboxylate groups from the benzene-1,3,5-tricarboxylate (B1238097) linkers. These paddlewheel units act as secondary building units (SBUs) that are interconnected by the organic linkers to form a highly porous, three-dimensional framework with a large central pore and smaller side pockets.

Neutron Diffraction for Light Atom Localization and Magnetic Structures

While X-ray diffraction is excellent for locating heavier atoms like copper, it is less sensitive to lighter atoms such as hydrogen. Neutron diffraction offers a complementary technique that is particularly adept at localizing light atoms due to the different scattering properties of neutrons. wikipedia.org Neutrons scatter from the atomic nucleus rather than the electron cloud, and the scattering cross-section does not depend on the atomic number in a straightforward manner.

In the context of this compound, neutron diffraction can provide more accurate positions for the hydrogen atoms of the organic linker and any coordinated water or solvent molecules within the pores. This information is crucial for understanding host-guest interactions and the role of these molecules in the framework's stability and properties.

Furthermore, neutrons possess a magnetic moment, making neutron diffraction a powerful tool for investigating the magnetic structure of materials. researchgate.netsns.gov At low temperatures, the copper(II) ions in the paddlewheel units of this compound can exhibit magnetic ordering. Neutron diffraction can be used to determine the nature of this magnetic ordering, such as antiferromagnetic coupling between the copper centers. aps.orgmdpi.com

Synchrotron X-ray Total Scattering and Pair Distribution Function (PDF) Analysis

While Bragg diffraction provides information about the average, long-range crystalline structure, it is often insufficient to describe materials with local or nanoscale disorder. Synchrotron X-ray total scattering, coupled with Pair Distribution Function (PDF) analysis, is a powerful technique that utilizes both the Bragg peaks and the diffuse scattering to provide insights into the local atomic structure. synchrotron.org.aumalvernpanalytical.comstfc.ac.uk

The PDF, G(r), is obtained through a Fourier transform of the total scattering data and represents the probability of finding two atoms separated by a distance r. rigaku.com This method is particularly valuable for studying defects, amorphous phases, and the local coordination environment of atoms in this compound. For example, PDF analysis can reveal subtle distortions in the copper paddlewheel units or variations in the linker conformation that are not apparent from conventional diffraction methods. This technique is also instrumental in characterizing the structure of this compound nanoparticles and understanding structural changes during synthesis or under different environmental conditions. dectris.com

Small-Angle X-ray Scattering (SAXS) for Nanoparticle Size

When this compound is synthesized in the form of nanoparticles, Small-Angle X-ray Scattering (SAXS) is an essential technique for determining their size, shape, and size distribution. rigaku.comptb.deazom.com SAXS measures the elastic scattering of X-rays at very small angles (typically < 5°) from a sample containing nanoscale inhomogeneities. nih.gov

The scattering pattern obtained from a suspension or powder of this compound nanoparticles provides information about their average size and morphology. xenocs.com By fitting the experimental scattering data to theoretical models, it is possible to extract quantitative information about the particle dimensions, typically in the range of 1 to 100 nanometers. This information is critical for applications where the particle size of the MOF plays a crucial role, such as in catalysis and drug delivery.

Spectroscopic Analysis Methods for Chemical and Electronic Structure

This section will be addressed in a subsequent response, following the same detailed and structured approach.

Photoluminescence (PL) Spectroscopy for Charge Carrier Dynamics

Photoluminescence (PL) spectroscopy is a sensitive technique used to investigate the electronic structure and excited-state dynamics of materials. It involves exciting a sample with photons of a specific energy and then measuring the light emitted as the material relaxes back to its ground state. For this compound, PL spectroscopy provides valuable information on the fate of photoexcited charge carriers (electrons and holes), revealing details about de-excitation pathways, energy transfer processes, and the influence of structural defects on its optical properties.

The luminescence behavior of this compound is complex and highly dependent on the excitation wavelength. The ideal, defect-free this compound framework is generally considered to have its luminescence quenched due to the presence of the Cu(II) centers. However, experimental studies consistently show that this compound exhibits distinct emission bands, which are largely attributed to the presence of crystallographic defects. These defects can modify the electronic structure, creating energy levels within the band gap that act as luminescence centers.

When excited with red-light lasers (e.g., at wavelengths of 633 nm or 647 nm), this compound typically displays a broad emission peak in the near-infrared (NIR) region, spanning from approximately 675 nm to 1000 nm. This luminescence is not associated with the primary optical band gap of the bulk material but is instead understood to originate from electronic transitions involving these defect states. The intensity of this emission has been shown to increase linearly with the power of the excitation laser, indicating that the process is not saturated under typical measurement conditions.

The study of charge carrier dynamics through PL reveals how quickly the photoexcited electron-hole pairs recombine. A lower PL intensity can suggest more efficient charge separation or the presence of non-radiative recombination pathways, where the energy is dissipated as heat rather than light. In composite materials involving this compound, a decrease in PL intensity is often interpreted as an efficient transfer of charge carriers from the MOF to an adjacent material, which is a critical process for photocatalytic and photovoltaic applications. Therefore, PL spectroscopy is a key tool for understanding the fundamental photophysics of this compound and for evaluating its performance in light-driven technologies.

Table 7. Photoluminescence Emission Characteristics of this compound
Excitation Wavelength (λex)Emission Wavelength RangeProposed Origin/AssignmentReference
633 nm / 647 nm675 - 1000 nmEmission from crystallographic defect states
374 nm~560 nmLuminescence attributed to guest molecules (e.g., azobenzene) within the framework, as Cu(II) quenches host luminescence.

Microscopic and Imaging Techniques for Morphology and Nanostructure

Microscopy techniques are essential for visualizing the morphology, particle size, and internal structure of this compound crystals.

Scanning Electron Microscopy (SEM) is a widely used technique for characterizing the surface morphology and particle size of this compound. azooptics.com SEM images reveal that this compound typically forms octahedral-shaped crystals. researchgate.net The particle size can vary depending on the synthesis conditions, with reported sizes ranging from the nanometer to the micrometer scale. For instance, some syntheses yield particles in the range of 0.5–2 μm researchgate.net, while others produce nanoscale spherical particles around 80 nm. researchgate.net

The morphology of this compound can also be influenced by the synthesis parameters. Studies have shown that by adjusting the metal-to-ligand molar ratio, the morphology can be controlled to produce spherical to octahedral microparticles. semnan.ac.ir SEM is also utilized to observe changes in the surface morphology after processes such as gas adsorption, showing how the surface can be covered by adsorbed molecules. researchgate.net

Transmission Electron Microscopy (TEM) provides higher resolution imaging compared to SEM, allowing for the visualization of the internal structure and nanoscale features of this compound. mdpi.comnih.govlibretexts.org TEM images can confirm the octahedral structure observed with SEM and, at higher magnifications, can reveal the lattice fringes of the crystal. researchgate.net This powerful technique is crucial for analyzing the atomic-scale details of the MOF's porous structure. mdpi.com

TEM has been instrumental in determining the secondary size of this compound aggregates, which can be in the range of 200-300 nm, while the primary crystal size is much smaller. The ability of TEM to probe the internal architecture is vital for understanding the material's properties and performance in various applications. researchgate.net

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to measure the surface topography of materials at the nanoscale. jeremyjordan.meazooptics.com In the context of this compound, AFM can provide detailed three-dimensional images of the crystal surfaces, revealing features such as steps, terraces, and defects. researchgate.net This technique is particularly useful for characterizing the thickness of thin films and the surface roughness of the material. wiley.comnih.gov

AFM operates by scanning a sharp tip over the sample surface and measuring the forces between the tip and the sample. jeremyjordan.me This allows for the generation of a topographical map with sub-nanometer resolution. The information obtained from AFM complements the data from SEM and TEM by providing quantitative measurements of surface features.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathways

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. etamu.edu It is a crucial tool for determining the thermal stability and decomposition pathways of this compound. libretexts.org

A typical TGA curve for this compound shows distinct weight loss steps. The initial weight loss, occurring at lower temperatures (e.g., between 40-135°C), is generally attributed to the removal of adsorbed solvent molecules, such as water, from the pores and coordinated to the copper centers. researchgate.netresearchgate.net For instance, a weight loss of approximately 10.5% has been observed in this range. researchgate.net

A second, more significant weight loss occurs at higher temperatures (e.g., starting around 240-300°C), which corresponds to the decomposition of the organic linker (benzene-1,3,5-tricarboxylic acid) and the collapse of the MOF framework. libretexts.orgresearchgate.net The final residual mass at high temperatures corresponds to the formation of copper oxide. libretexts.org TGA results indicate that this compound is thermally stable up to approximately 300°C. researchgate.net

TGA Data for this compound Decomposition
Temperature Range (°C)Weight Loss (%)Associated Process
40 - 135~10.5Removal of adsorbed water and volatile organic components. researchgate.net
240 - 380~60Decomposition of the BTC linker and framework collapse. researchgate.net

Porosimetry and Gas Adsorption Techniques for Pore Structure Analysis

Porosimetry and gas adsorption techniques are fundamental for characterizing the porous nature of this compound, including its surface area, pore volume, and pore size distribution. particletechlabs.comjordilabs.com

Nitrogen adsorption-desorption measurements at 77 K are commonly used to determine these properties. The Brunauer-Emmett-Teller (BET) method is applied to the adsorption data to calculate the specific surface area. particletechlabs.com this compound is known for its high surface area, with reported BET surface areas varying depending on the synthesis and activation procedures, but often in the range of 1500 to 2100 m²/g. Some studies have reported values as high as 1364.8 m²g⁻¹ and 969.5 m²g⁻¹, with total pore volumes of 0.561 cm³g⁻¹ and 0.41 cm³g⁻¹ respectively. semnan.ac.ir

The shape of the adsorption isotherm provides information about the pore structure. This compound typically exhibits a Type I isotherm, which is characteristic of microporous materials. The pore structure of this compound consists of a 3D network of cages of different sizes. nsf.gov Geometric analysis has identified three types of cages: small tetrahedral cages and two types of larger spheroidal cages. nsf.gov The accessibility and degree of hydration of these different pore compartments can be further investigated by analyzing the adsorption behavior of gases like argon. researchgate.net

Porosity Data for this compound
ParameterReported ValueReference
BET Surface Area969.5 - 1364.8 m²/g semnan.ac.ir
Total Pore Volume0.41 - 0.561 cm³/g semnan.ac.ir
CO₂ Adsorption Capacity3.08 - 5.47 mmol/g nih.gov

Nitrogen Adsorption-Desorption Isotherms (BET and BJH Analysis)

Nitrogen adsorption-desorption analysis at 77 K is a fundamental technique for characterizing the porous structure of materials like this compound. The resulting isotherm provides critical data regarding the material's surface area, pore volume, and pore size distribution.

According to the International Union of Pure and Applied Chemistry (IUPAC) classification, this compound typically exhibits a Type I isotherm. This isotherm shape is characteristic of microporous materials, featuring a steep uptake of nitrogen at very low relative pressures (P/P₀) as the micropores are filled. Following this initial filling, the isotherm plateaus, indicating limited multilayer adsorption on the external surface.

Brunauer-Emmett-Teller (BET) Analysis: The BET method is applied to the nitrogen adsorption data to calculate the specific surface area. For this compound, reported BET surface areas can vary significantly, often ranging from 600 m²/g to over 1500 m²/g. This variation is largely dependent on the synthesis method, solvent activation process, and the presence of any guest molecules or impurities within the pores. For instance, a this compound sample synthesized via a solvent-free method showed a BET surface area of 1044 m²/g, while other studies have reported values around 887 m²/g and 945 m²/g. nih.gov The activation process, which involves removing solvent molecules from the pores under heat and vacuum, is crucial for achieving a high surface area.

Barrett-Joyner-Halenda (BJH) Analysis: While the BJH method is more commonly applied to mesoporous materials, it can be used on the desorption branch of the isotherm for this compound to provide insights into the pore size distribution. However, for primarily microporous materials, other models like Density Functional Theory (DFT) are often considered more accurate. The analysis of this compound reveals a pore structure consisting of main channels with a diameter of approximately 0.9 nm and smaller tetrahedral side pockets. rutgers.edu The total pore volume estimated from these isotherms is typically in the range of 0.3 to 0.7 cm³/g. nih.gov A small hysteresis loop sometimes observed at higher relative pressures may indicate the presence of some mesoporosity, likely arising from intercrystalline voids between the this compound particles. rutgers.edu

Below is a table summarizing the textural properties of this compound as reported in various studies.

Synthesis/Modification MethodBET Surface Area (m²/g)Total Pore Volume (cm³/g)Micropore Volume (cm³/g)Average Pore Size (nm)
Solvothermal Reflux887-0.343-
In situ growth on Graphene Oxide1010-0.4-
Standard Synthesis9450.404-Microporous
Solvent-Free (1.5:1 mole ratio)10440.62--
General Experimental~15000.370.34-

Advanced In Situ and Operando Characterization for Dynamic Processes

To understand the behavior of this compound under real-world operating conditions, such as during gas adsorption/desorption cycles or catalytic reactions, static characterization methods are insufficient. Advanced in situ (under controlled conditions) and operando (while in operation) techniques are employed to monitor the dynamic structural changes of the framework and the interactions with guest molecules in real-time.

These methodologies provide crucial insights into the material's flexibility, the specific locations of adsorbed molecules, and potential structural transformations.

In Situ X-ray and Neutron Diffraction: In situ X-ray diffraction (XRD) and neutron powder diffraction (NPD) are powerful tools for observing the crystalline structure of this compound as it interacts with guest molecules. For example, in situ single-crystal X-ray diffraction has been used to determine the precise crystallographic structure of this compound after loading with nitric oxide (NO), revealing that the framework remains unchanged while identifying the location of the NO molecules within the pores. nih.gov Similarly, in situ NPD studies on the adsorption of deutero-methane (CD₄) and deuterium (D₂) have identified the preferential adsorption sites within the this compound structure. nih.govresearchgate.net These studies revealed that the open copper sites are the primary binding locations for guest molecules, highlighting their importance even for non-polar molecules like methane (B114726). researchgate.net The Cu²⁺–D₂ distance in this compound was determined to be approximately 2.4 Å. nih.gov

Operando Spectroscopy (Infrared and Raman): Vibrational spectroscopies, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are highly sensitive to the local chemical environment and are readily adapted for in situ and operando measurements. acs.org These techniques can probe the interactions between guest molecules and the this compound framework. For instance, in situ IR spectroscopy has been used to study the presence and interchange of Cu²⁺/Cu⁺ oxidation states within the framework. researchgate.net By introducing probe molecules like carbon monoxide (CO), researchers can identify characteristic vibrational bands corresponding to CO adsorbed on Cu⁺ sites, confirming the presence and accessibility of these reduced metal centers under specific conditions. researchgate.net

Theoretical and Computational Investigations of Cu Btc

Density Functional Theory (DFT) for Electronic Structure, Bonding, and Adsorption Sites

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of Cu-BTC. DFT calculations provide a fundamental understanding of the material's electronic structure, the nature of chemical bonds within the framework, and the specific interactions with adsorbed molecules.

A significant application of DFT is the identification and characterization of adsorption sites. This compound possesses coordinatively unsaturated copper sites (CUSs), which act as strong Lewis acid sites and are preferential locations for the adsorption of various molecules. researchgate.netnih.gov DFT calculations have been used to determine the binding energies and geometries of adsorbates at these sites. For instance, the adsorption of water molecules on the CUSs has been studied in detail, with calculations showing a Cu-O bond distance of approximately 2.19 Å and an adsorption enthalpy of around 49 kJ/mol for the first water molecule. ts2.techresearchgate.net

DFT has also been instrumental in mapping the preferential adsorption sites for other gases. For CO2, the CUSs are the most stable adsorption sites at low coverage, with a calculated binding energy of about -28.2 kJ/mol. researchgate.net As coverage increases, other sites within the cages and near the cage windows become occupied. nih.gov Investigations have categorized adsorption sites into several types: those near the copper atoms, within the larger cavities, in the center of the smaller cages, and at the windows connecting the cages. aip.org DFT has been used to rank the adsorption energies of various small molecules on the Cu2+ sites, revealing the strength of interaction for different guests. aip.org

The reliability of standard DFT methods can sometimes be insufficient for accurately describing dispersion interactions, which are critical in porous materials. Therefore, dispersion-corrected DFT (DFT-D) schemes are often employed to improve the accuracy of calculated adsorption energies and geometries. ts2.techresearchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior, Diffusion, and Mechanical Properties

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecular systems, providing insights into the dynamic properties of the this compound framework and the diffusion of guest molecules within its pores.

MD simulations have been crucial in understanding the flexibility of the this compound structure. While often modeled as a rigid lattice, the framework possesses inherent flexibility that can influence its adsorption and diffusion properties. seekingalpha.com MD studies have explored the dynamic nature of the framework, including vibrational properties. researchgate.net

A primary application of MD is in the study of gas diffusion. coincentral.com These simulations track the trajectories of individual gas molecules through the porous network, allowing for the calculation of diffusion coefficients. Studies on argon diffusion in this compound have shown it to be an activated process, similar to diffusion in zeolites, with activation energies dependent on the loading of gas molecules. seekingalpha.comresearchgate.net For instance, the activation energy for argon self-diffusion at infinite dilution was computed to be 6.9 kJ/mol. seekingalpha.com Similarly, the dynamics of acetylene (B1199291) within this compound have been investigated, revealing that its translational motion occurs on two different timescales and that its rotational motion is significantly faster. drexel.edu MD simulations are also used to study the diffusion of hydrocarbons, showing that the heat of adsorption and diffusion rates are strongly dependent on loading and temperature due to preferential adsorption in the side pockets of the structure. researchgate.net

MD simulations are also employed to assess the material's stability under various conditions. Reactive force field (ReaxFF) MD simulations have been used to study the thermal stability of dehydrated this compound, predicting that the framework is stable up to 565 K, with partial collapse occurring between 600 K and 700 K. economictimes.com These simulations can also model the decomposition products at higher temperatures. nsf.gov Furthermore, MD simulations have been utilized to investigate the hydrolytic stability of this compound, a critical factor for practical applications, by modeling the interaction with water molecules. elsevierpure.com

Finally, MD simulations can predict mechanical properties. By applying stress or strain to the simulated crystal structure, properties like the bulk modulus can be calculated, providing information about the material's rigidity. researchgate.net

Grand Canonical Monte Carlo (GCMC) Simulations for Adsorption Phenomena

Grand Canonical Monte Carlo (GCMC) is a specialized Monte Carlo simulation technique that is widely used to predict adsorption isotherms and study the thermodynamics of fluid adsorption in porous materials like this compound. ncu.edu.twacs.org In a GCMC simulation, the system is in contact with a hypothetical reservoir of particles at a fixed chemical potential (or pressure) and temperature, allowing the number of molecules within the simulation box to fluctuate. nih.gov

GCMC simulations have been extensively applied to predict the adsorption isotherms of various gases in this compound, including argon, nitrogen, carbon dioxide, methane (B114726), and water. These simulations can accurately reproduce the shape of experimental isotherms, including features like stepped adsorption, which corresponds to the sequential filling of different pore types within the structure. The this compound framework contains main channels and smaller, tetrahedron-shaped side pockets, and GCMC simulations have shown that these side pockets are often the preferential adsorption sites at low pressures.

This technique is particularly valuable for screening materials for specific gas separation applications. By simulating the adsorption of gas mixtures, GCMC can predict the adsorption selectivity of this compound for one component over another. For example, numerous studies have used GCMC to evaluate the performance of this compound for CO2/CH4 and CO2/N2 separations, which are relevant for natural gas purification and post-combustion carbon capture, respectively. The simulations reveal that the strong electrostatic field within the pores of this compound, particularly around the open copper sites, significantly enhances the selective adsorption of quadrupolar molecules like CO2 over less polar molecules like CH4 or N2.

GCMC simulations also provide detailed molecular-level information about the distribution and orientation of adsorbed molecules within the pores. By analyzing the simulation snapshots, researchers can identify the primary adsorption sites and understand how molecules arrange themselves within the different cages of the this compound structure. aip.org This information is crucial for understanding the underlying mechanisms of adsorption and selectivity. For instance, simulations have identified four main adsorption sites for various gases: near the copper atoms (site I), within the larger cavities (site I'), in the center of the smaller cages (site II), and at the windows connecting the cages (site III). aip.org

Force Field Development and Parameterization for this compound Systems

The accuracy of classical simulations like Molecular Dynamics (MD) and Grand Canonical Monte Carlo (GCMC) heavily relies on the quality of the force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. For MOFs like this compound, developing an accurate and reliable force field is a critical research area.

A force field typically includes terms for bonded interactions (bond stretching, angle bending, torsions) and non-bonded interactions (van der Waals and electrostatic forces). While general-purpose or "universal" force fields (UFF) exist and can provide reasonable predictions for some properties, they may lack the accuracy needed for specific systems. Therefore, force fields specifically parameterized for this compound have been developed to better capture its unique structural and chemical features. researchgate.net

The parameterization process often involves a combination of experimental data and high-level quantum mechanical calculations, typically Density Functional Theory (DFT). researchgate.net For instance, DFT calculations on a representative cluster model of the this compound structure can be used to derive parameters for the interactions involving the copper metal centers, such as bond force constants and angle bending terms. researchgate.net These first-principles calculations provide a robust basis for the force field parameters. Non-bonded interaction parameters are also crucial and are often taken from existing well-validated force fields or refined to match experimental adsorption data. researchgate.net

A key challenge in force field development for MOFs is accounting for framework flexibility. Many early simulations treated MOFs as rigid structures to reduce computational cost, but this approximation can be inaccurate, especially for processes involving large guest molecules or structural transitions. seekingalpha.com Consequently, flexible force fields that allow the atoms of the this compound framework to move have been developed. researchgate.net These dynamic force fields are validated by comparing simulation results with experimental data, such as the crystal structure, vibrational properties (e.g., from IR or Raman spectroscopy), negative thermal expansion, and gas adsorption behavior. researchgate.net A well-parameterized flexible force field can accurately reproduce these properties and also predict mechanical properties like the bulk modulus. researchgate.net

The development of transferable force fields, where parameters can be applied to a range of similar MOF structures, is an ongoing area of research that aims to make large-scale computational screening more efficient and reliable.

Computational Prediction of this compound Performance in Specific Applications

Computational methods, particularly GCMC and MD simulations, are powerful tools for predicting the performance of this compound in specific applications before conducting extensive and costly experiments. This predictive capability is especially valuable for gas storage and separation processes.

One of the most studied applications for this compound is carbon capture and sequestration. Molecular simulations have been used to predict the performance of this compound in separating CO2 from flue gas (typically a CO2/N2 mixture). GCMC simulations can compute the adsorption selectivity, which is a measure of how much more strongly CO2 adsorbs compared to N2. These studies consistently show that this compound has a high selectivity for CO2 due to the strong interaction between the CO2 quadrupole moment and the open copper sites. By combining GCMC (for adsorption) and MD (for diffusion) data, researchers can predict membrane-based separation performance, estimating both permeability and selectivity.

Another key application is natural gas purification, which involves the separation of CO2 from methane (CH4). Numerous computational studies have investigated this separation using this compound. GCMC simulations are used to predict single-component and mixture adsorption isotherms, from which the CO2/CH4 selectivity can be calculated. These simulations provide molecular-level insights into why this compound is selective, highlighting the preferential siting of CO2 molecules near the copper centers.

The table below summarizes representative computational predictions for gas separation in this compound.

ApplicationGas MixtureSimulation Method(s)Predicted OutcomeReference
Carbon CaptureCO₂/N₂GCMC, MDHigh CO₂ selectivity and permeability
Natural Gas PurificationCO₂/CH₄GCMC, MDHigh CO₂ selectivity
Flue Gas SeparationCO₂/N₂/O₂GCMCPromising for selective CO₂ adsorption

Beyond gas separation, computational screening can assess the potential of this compound for other applications. For example, simulations can predict the storage capacity for gases like methane and hydrogen. They can also be used to study the adsorption of various volatile organic compounds, predicting the material's utility in air purification or chemical sensing. By systematically modifying the framework or the guest molecules in silico, computational studies can guide the experimental development of next-generation materials based on the this compound structure.

Ab Initio Molecular Dynamics (AIMD) for Reactive Processes and Stability

Ab Initio Molecular Dynamics (AIMD) is a simulation method that combines the principles of molecular dynamics with electronic structure calculations (typically DFT) performed "on the fly" at each step. Unlike classical MD, which relies on predefined force fields, AIMD calculates the forces on atoms directly from quantum mechanics. This makes it particularly well-suited for studying reactive processes, bond breaking/formation, and the chemical stability of materials like this compound where classical force fields may not be adequate.

A critical application of AIMD for this compound is in understanding its hydrolytic stability. The interaction of this compound with water is a major concern for its practical use, as moisture can lead to the degradation of the framework. elsevierpure.com AIMD simulations have been used to investigate the hydrolytic breakdown mechanism at the atomic level. elsevierpure.com These simulations can track the dynamic interactions between water molecules and the copper paddle-wheel nodes of the framework.

AIMD trajectories have shown that the presence of water molecules can induce significant oscillations in the Cu-O bonds at the metal node. elsevierpure.com This dynamic behavior can create a precursor state that facilitates the initial breaking of a Cu-O bond, which is the first step in the framework's decomposition. By simulating the system with varying numbers of water molecules per copper node, AIMD can elucidate the detailed mechanism of hydrolysis, which involves steps like water adsorption, displacement of the BTC linker by a water molecule, and subsequent dissociation of the adsorbed water. elsevierpure.com Such studies have revealed that the complete detachment of a linker from a copper node requires the presence of multiple water molecules. elsevierpure.com These fundamental insights are crucial for developing strategies to enhance the stability of this compound, for example, through functionalization of the linkers or by creating composite materials.

Machine Learning and Artificial Intelligence in this compound Material Discovery and Optimization

Machine Learning (ML) and Artificial Intelligence (AI) are emerging as powerful tools in materials science to accelerate the discovery, design, and optimization of materials, including MOFs. While studies focusing exclusively on this compound are not as common as those for large databases of MOFs, the methodologies developed are directly applicable and often use data from well-characterized materials like this compound as benchmarks or as part of their training sets. researchgate.netdrexel.edu

The primary application of ML in the context of MOFs is to predict material properties from their structural and chemical features, a process that is much faster than performing direct simulations or experiments. ts2.techresearchgate.net High-throughput computational screening (HTCS) studies, which use methods like GCMC to calculate properties for thousands of real or hypothetical MOFs, generate vast amounts of data. This data is ideal for training ML models. researchgate.net For example, ML models, such as random forests or neural networks, can be trained to predict the gas adsorption capacity (e.g., for CO2 or CH4) of a MOF based on descriptors like its pore volume, surface area, void fraction, and chemical composition. researchgate.netseekingalpha.com

These predictive models can then be used to rapidly screen new candidate MOFs for specific applications like carbon capture or gas separation, identifying promising structures for further investigation with more computationally expensive methods or for direct synthesis. drexel.edu The interpretability of some ML models can also provide insights into the key structure-property relationships that govern performance. drexel.edu

Beyond property prediction, AI and ML are being explored for the inverse design of materials. Here, the goal is to generate a new material structure that is optimized for a desired property. Generative models can propose novel MOF structures with tailored characteristics. Furthermore, AI algorithms can be used to optimize the synthesis conditions for MOFs. By analyzing experimental data on how factors like temperature, time, and reactant concentrations affect the yield and quality of the final product, ML models can predict the optimal synthesis protocol, potentially leading to more efficient and sustainable production methods. researchgate.net

While the direct application of AI for the discovery of new this compound derivatives or its synthesis optimization is still a developing area, the general frameworks established for the broader class of MOFs provide a clear pathway for future research focused on this important material.

Strategies for Chemical Modification and Functionalization of Cu Btc

Post-Synthetic Modification (PSM) Techniques

Post-synthetic modification (PSM) refers to the chemical alteration of a pre-synthesized metal-organic framework (MOF) while preserving its underlying topology. This approach is a powerful tool for incorporating functional groups that may not be stable under the initial solvothermal synthesis conditions of Cu-BTC.

Linker exchange is a PSM method where the original 1,3,5-benzenetricarboxylate (BTC) linkers in the this compound structure are partially or fully replaced by different organic linkers. This process is often facilitated by immersing the parent MOF crystals in a concentrated solution of the new linker, a technique known as Solvent-Assisted Linker Exchange (SALE). northwestern.edu SALE allows for the introduction of functionalities into the framework that would be otherwise difficult to achieve through direct synthesis, enabling precise tuning of the MOF's properties. northwestern.edunih.gov For instance, alkyl-functionalized BTC derivatives have been used to construct this compound analogues with significantly lower water adsorption due to the introduction of hydrophobic groups. manchester.ac.uk

The SALE process can be used to replace existing linkers with longer ones to create larger cages and higher porosity. northwestern.edu It is a versatile and efficient heterogeneous reaction that has fundamentally changed the perception of MOFs as static systems, demonstrating their dynamic nature. northwestern.edu

In addition to modifying the organic linker, the metal nodes in this compound can also be exchanged. This process, often called post-synthetic exchange (PSE) or transmetalation, involves replacing some of the Cu²⁺ ions in the paddlewheel secondary building units (SBUs) with other metal ions. acs.orgnih.govnih.gov This strategy can significantly alter the electronic properties and gas adsorption characteristics of the material without changing its crystal structure. acs.orgnih.gov

A series of isostructural mixed-metal (MM) MOFs, M-Cu-BTC, have been synthesized by exchanging Cu²⁺ with ions such as Zn²⁺, Ni²⁺, Co²⁺, and Fe²⁺. acs.orgnih.govnih.gov The successful incorporation of these new metals into the framework has been confirmed by techniques like inductively coupled plasma mass spectroscopy (ICP-MS), while powder X-ray diffraction (PXRD) confirms that the original framework structure is retained. acs.orgnih.gov

The introduction of different metals can enhance specific applications. For example, the partial exchange of Cu²⁺ with Ni²⁺, Zn²⁺, and Fe²⁺ has been shown to increase the gravimetric hydrogen uptake by approximately 60% relative to the parent this compound. acs.orgnih.gov This improvement is attributed to the increased binding enthalpy of H₂ with the new unsaturated metal sites. acs.orgnih.govnih.gov

Table 1: Properties of Mixed-Metal M-Cu-BTC MOFs Synthesized via Post-Synthetic Exchange

Substituted Metal (M) Exchange Percentage (%) H₂ Gravimetric Uptake (wt %) Increase vs. This compound (%)
None (Parent this compound) 0% ~1.03 N/A
Co²⁺ Not specified 1.12 9.8%
Ni²⁺ ~2.02% 1.61 57.8%
Fe²⁺ ~39% 1.63 58.9%
Zn²⁺ Not specified 1.63 59.8%
Mn²⁺ ~2.40% Not specified for H₂ Not specified for H₂

Data compiled from multiple sources. acs.orgnih.govnih.govnih.gov

Grafting involves the covalent attachment of functional molecules to the this compound framework, typically at the open metal sites of the copper paddlewheel units. This method allows for the introduction of specific chemical functionalities to tailor the MOF's surface chemistry and properties.

One common strategy is to graft molecules containing amine groups, which can serve multiple purposes. For example, glycine (B1666218), which has both an amine and a carboxyl group, has been grafted onto this compound. manchester.ac.ukacs.orgacs.org The glycine molecules saturate the open metal sites, which can diminish the material's affinity for water and thereby improve its hydrothermal stability, while also enhancing its interaction with CO₂. manchester.ac.ukacs.org Similarly, other amine-containing molecules like ethylenediamine and aminopyridine have been covalently attached to the copper nodes. researchgate.net These appended functional groups can then act as anchor points for further modifications, such as immobilizing catalytic metal complexes like bis(acetylacetonato)dioxomolybdenum(VI) to create heterogeneous catalysts. researchgate.net

Encapsulation is a non-covalent modification strategy where guest molecules or nanoparticles are physically trapped within the porous network of this compound. This "ship-in-a-bottle" approach allows for the incorporation of active species while leveraging the well-defined pore environment of the MOF to control access to the guest.

This technique provides a route to introduce functional molecules, such as porous organic cages (POCs), into the stable framework of a MOF. nih.govnih.gov For example, cucurbit researchgate.neturil (CB6), a POC with a high affinity for CO₂, can be encapsulated within the pores of a host MOF. nih.govnih.govhhu.de This creates additional affinity sites for CO₂ within the framework, leading to enhanced gas uptake and separation performance. nih.govnih.gov The key to this method is selecting a guest molecule that is small enough to enter the MOF's pores but becomes effectively trapped after encapsulation. This strategy has been used to heterogenize homogeneous catalysts by encapsulating organometallic cationic catalysts inside the pores of an anionic MOF through direct ion exchange. researchgate.net

Introduction of Heteroatoms and Doping Strategies (e.g., Nitrogen, Lithium)

Doping the this compound framework with heteroatoms is another strategy to tune its electronic structure and surface properties. mdpi.commdpi.com This can involve incorporating non-metal atoms into the organic linker or introducing different metal ions that are not part of a metal-exchange process. Heteroatom doping can create new active sites, alter charge distribution, and enhance interactions with specific guest molecules. mdpi.comnsf.govrsc.org

Table 2: Effect of N- and Li-Doping on Methanol Binding Energy in this compound

Adsorption Site Binding Energy (kJ mol⁻¹)
Cu-sites (Pristine this compound) -40.62
N-sites (N-doped this compound) -49.37
Li-sites (Li-N-co-doped this compound) -122.28

Data from computational simulations. researchgate.net

Surface Modification and Coating Techniques for Enhanced Functionality

Modifying the external surface of this compound crystals is a crucial strategy for improving their stability, particularly against moisture, and for interfacing them with other materials. Since the organic linkers in this compound can be displaced by water molecules, leading to structural collapse, protecting the surface is essential for many practical applications. mdpi.com

Several methods have been developed to enhance the moisture and water stability of this compound:

Hydrophobic Coating: A hydrophobic layer of a material like polydimethylsiloxane (PDMS) can be applied to the surface of this compound crystals via chemical vapor deposition. acs.org This coating acts as a barrier, preventing water molecules from reaching the active sites within the MOF.

Core-Shell Structure Formation: A more robust, water-stable MOF can be grown as a shell around a this compound core. For example, a layer of Fe-BTC has been used to coat this compound, creating a FeCuBTC core-shell structure. acs.org This outer layer protects the inner this compound from decomposition in humid conditions. acs.org Similarly, the surface of this compound has been mineralized with copper phosphate (B84403) to form nanoflower-like hierarchical structures, resulting in a this compound@Cu₃(PO₄)₂ core-shell composite with enhanced stability in aqueous media. researchgate.net

Hybrid Material Formation: this compound can be grown in situ on the surface of other materials, such as graphene oxide (GO). This creates a hybrid adsorbent where the GO incorporation can suppress the natural hydrophilicity of the pure MOF. acs.org

These surface modification techniques not only improve stability but can also enhance the material's performance in specific applications by creating a multifunctional composite. mdpi.comresearchgate.net

Formation of this compound-Based Composites and Hybrid Materials

The inherent properties of this compound, such as its high porosity and accessible metal sites, can be augmented or complemented by forming composite and hybrid materials. This strategy involves integrating this compound with other functional materials to create a new material with synergistic or enhanced properties. The formation of these composites can improve mechanical stability, enhance catalytic activity, increase adsorption capacity, and improve stability in humid environments. Common approaches include the in situ synthesis of this compound in the presence of the secondary material or post-synthetic modification where the pre-formed this compound is combined with the other components.

Integration with Polymers (e.g., PVA)

Integrating this compound with polymers is a key strategy to improve its processability and mechanical properties, making it suitable for applications like membrane-based separations. Poly(vinyl alcohol) (PVA), a polymer known for its film-forming ability and hydrophilicity, is often used as a matrix or support for this compound.

One method involves the layer-by-layer deposition technique to create this compound-integrated chitosan (B1678972)/PVA nanofibrous membranes. In this process, a chitosan/PVA nanofibrous membrane is sequentially immersed in solutions containing the this compound precursors, Cu²⁺ ions and 1,3,5-Benzenetricarboxylic acid (BTC). This approach allows for the controlled growth of this compound particles on the surface of the polymer nanofibers. Research has shown that the specific surface area and pore size distribution of these composite membranes can be tuned by altering the mixing order of the precursors researchgate.net. For instance, immersing the chitosan/PVA membrane in the metal solution before the organic linker solution resulted in a composite with an approximately 11-fold increase in specific surface area compared to the neat polymer membrane researchgate.net. This modification also led to the development of micropores in the 0.6-0.8 nm range, significantly enhancing the membrane's potential for selective CO₂ capture researchgate.net.

The polymer acts as a stabilizer or binder, helping to control the growth of the MOF film researchgate.net. This integration overcomes the challenge of handling powdered MOFs and facilitates their application in practical devices.

Combination with Carbon Nanomaterials (e.g., Graphene Oxide, Carbon Nanotubes)

Carbon nanomaterials like graphene oxide (GO) and multi-walled carbon nanotubes (MWCNTs) are combined with this compound to enhance its adsorption properties, thermal stability, and particularly its poor water stability mdpi.comcityu.edu.hk.

Graphene Oxide (GO): The fabrication of this compound@GO composites provides an effective way to tune the properties of the MOF for improved gas adsorption performance cityu.edu.hk. The addition of GO, with its high atomic density and abundant surface functional groups, can increase the porosity and dispersion force of the composite material cityu.edu.hk. Studies have shown that this compound@GO composites exhibit enhanced stability in the presence of water moisture. For example, while the CO₂ adsorption capacity of pure this compound decreased by 30.9% in humid conditions, a composite with 1% GO (this compound@1%GO) showed only a 15.8% decrease cityu.edu.hk. This improved stability is crucial for real-world applications like CO₂ capture from flue gas cityu.edu.hk. The this compound@1%GO composite also demonstrated the highest surface area (1772 m²/g) and pore volume (0.718 cm³/g) among various tested composites cityu.edu.hk.

Carbon Nanotubes (CNTs): The incorporation of MWCNTs into the this compound structure has been shown to effectively improve the material's water stability. Pure this compound exhibits an octahedral structure that collapses into a layered structure after being impregnated with water mdpi.com. However, when an appropriate amount of MWCNTs is added during synthesis, the resulting composite (e.g., 6%CNT-NH₂-Cu-BTC) maintains its original crystal structure even after water impregnation mdpi.com. This enhancement in stability is attributed to the hydrophobic nature and mechanical strength of the nanotubes, which reinforce the MOF framework. This modification not only improves water stability but can also enhance CO₂ adsorption capabilities mdpi.com.

Composite MaterialKey ImprovementResearch Finding
This compound@1%GO Water Stability, Surface AreaShowed only a 15.8% decrease in CO₂ adsorption in humid conditions, compared to 30.9% for pure this compound. Achieved a BET surface area of 1772 m²/g. cityu.edu.hk
6%CNT-NH₂-Cu-BTC Water StabilityMaintained the original this compound crystal structure after impregnation with deionized water for 12 hours, unlike pure this compound which collapsed. mdpi.com

Inclusion of Metal Nanoparticles

Incorporating metal nanoparticles into the this compound framework is a strategy to introduce or enhance catalytic, antibacterial, or gas adsorption properties. This can be achieved through various methods, including chemical reduction or one-pot solvothermal processes.

Silver Nanoparticles (AgNPs): Silver nanoparticles can be loaded onto this compound using a chemical reduction method. The synthesis conditions, particularly the solvent used, can influence the amount of silver loaded, as well as the size, distribution, and morphology of the nanoparticles researchgate.net. The resulting Ag@this compound composites have been investigated for their antibacterial activity, leveraging the known antimicrobial properties of both copper ions and silver nanoparticles researchgate.net.

Iron-based Nanoparticles: In a different approach, a stable MOF was designed by covering this compound with Fe-BTC nanoparticles (forming FeCuBTC) through a simple one-pot solvothermal process acs.org. This method involves the epitaxial growth of Fe-BTC on the this compound surface, which is facilitated by the substitution of Cu²⁺ ions with Fe³⁺ ions due to the difference in their reduction potentials acs.org. The resulting FeCuBTC composite maintained the octahedral structure of the parent this compound but exhibited a different surface morphology, with Fe-BTC aggregates of small, irregular particles (50-100 nm) on the surface acs.org. This modification led to an increase in the specific surface area and significantly enhanced the MOF's stability against water exposure, a major limitation of pure this compound acs.org.

Integration with Metal Oxides (e.g., TiO₂)

Composites of this compound and metal oxides, such as titanium dioxide (TiO₂), are developed primarily for photocatalytic applications. The combination aims to leverage the photocatalytic activity of TiO₂ and the high surface area and adsorption capacity of this compound to create synergistic materials.

A core-shell this compound@TiO₂ composite has been synthesized for photocatalysis-assisted adsorptive desulfurization researchgate.net. In this architecture, the TiO₂ shell acts as a photocatalyst under UV light to oxidize thiophenic sulfur compounds, while the this compound core serves to adsorb the oxidized products researchgate.net. This distinct core-shell structure effectively combines the functions of both components. Similarly, a TiO₂ aerogel-Cu-BTC composite was developed that showed a significant increase in light absorption in the visible region, making it a promising material for photovoltaic and photocatalytic applications researchgate.net. The synthesis is often achieved via solvothermal methods, where the this compound crystals are formed in the presence of TiO₂ nanoparticles or precursors researchgate.netresearchgate.net. The resulting composites often show enhanced performance compared to the individual components. For instance, the conversion of dibenzothiophene using a this compound@TiO₂ composite was 4.6 times higher than that obtained using pure this compound researchgate.net.

Porous Carbon Derived from this compound

This compound can be utilized as a sacrificial template or precursor to synthesize highly porous carbon materials. This process typically involves the carbonization of the MOF at high temperatures in an inert atmosphere, which pyrolyzes the organic BTC linker into a carbon framework, while the copper nodes can be transformed into metal or metal oxide nanoparticles embedded within the carbon matrix.

This strategy allows for the creation of unique structures, such as highly dispersed Cu-Cu₂O-CuS nanojunctions confined within a porous nitrogen-doped carbon octahedron matrix rsc.org. This is achieved through a sequential pyrolysis-oxidation-sulfidation route starting with this compound octahedra as the precursor rsc.org. The resulting carbon-based material retains the octahedral morphology of the parent MOF and possesses a porous structure.

Another approach involves creating composites of this compound with other porous carbons, such as ordered mesoporous carbon (OMC) or nitrogen-containing microporous carbon (NC), before any high-temperature treatment nih.gov. In these composites, additional micropores are often formed at the interface between the MOF and the carbon material, which can significantly enhance the specific surface area, porosity, and CO₂ uptake capability compared to the parent materials alone nih.gov. For example, an NC-Cu-BTC composite exhibited a high CO₂ capacity of approximately 4.51 mmol/g at 25 °C and 1 bar nih.gov.

Impact of Modification Strategies on Framework Stability and Performance

Improved Hydrothermal Stability:

Composite Formation: The integration of hydrophobic materials like carbon nanotubes has proven effective. The addition of MWCNTs helps the this compound framework maintain its crystalline structure after prolonged water exposure, preventing the degradation observed in the unmodified MOF mdpi.com. Similarly, coating this compound with Fe-BTC nanoparticles enhances water stability acs.org.

Post-Synthetic Modification (PSM): A facile PSM method involves doping the framework with molecular glycine. This approach protects the open metal sites, significantly improving the hydrothermal stability of the this compound manchester.ac.uk. Another strategy involves modifying the this compound with acetonitrile, which constructs a methyl-shielded microenvironment at the unsaturated copper sites, enhancing the material's hydrophobicity and thus its stability in water vapor researchgate.net.

Enhanced Performance:

Gas Adsorption: Modifications often lead to improved performance in gas adsorption and separation. The formation of composites with graphene oxide or porous carbons can create additional microporosity at the material interface, leading to a significant increase in CO₂ adsorption capacity cityu.edu.hknih.gov. The glycine-doped this compound not only showed better stability but also exhibited enhanced CO₂ selectivity manchester.ac.uk.

Catalysis and Other Applications: The inclusion of metal nanoparticles like AgNPs can impart antibacterial properties researchgate.net. Integration with TiO₂ creates composites with enhanced photocatalytic activity due to improved light absorption and synergistic effects between the two components researchgate.net.

The table below summarizes the impact of various modification strategies on the stability and performance of this compound.

Modification StrategyImpact on StabilityImpact on PerformanceExample
Integration with Carbon Nanotubes Significantly improved water stability; prevents structural collapse. mdpi.comEnhanced CO₂ adsorption capacity. mdpi.com6%CNT-NH₂-Cu-BTC
Integration with Graphene Oxide Enhanced stability in the presence of water moisture. cityu.edu.hkIncreased surface area and CO₂ uptake. cityu.edu.hkThis compound@1%GO
Post-Synthetic Doping (Glycine) Improved hydrothermal stability by protecting open metal sites. manchester.ac.ukIncreased CO₂ selectivity. manchester.ac.ukGly-CuBTC
Coating with Fe-BTC Nanoparticles Enhanced stability against water exposure. acs.orgIncreased specific surface area. acs.orgFeCuBTC
Composite with TiO₂ N/A (Focus is on performance)Enhanced photocatalytic activity and visible light absorption. researchgate.netThis compound@TiO₂

Advanced Applications of Cu Btc in Chemical and Environmental Sciences

Gas Adsorption and Storage Applications

The inherent porosity and the presence of coordinatively unsaturated copper sites in activated Cu-BTC are central to its exceptional gas adsorption capabilities. These features allow for the capture and storage of various gases through physisorption and, in some cases, weak chemisorption, making it a material of great interest for environmental and energy-related applications.

Carbon Dioxide (CO2) Capture and Sequestration Mechanisms

This compound has demonstrated significant potential for carbon dioxide capture, a critical process for mitigating greenhouse gas emissions. The primary mechanism for CO2 adsorption in this compound is physisorption, driven by van der Waals forces and electrostatic interactions between the CO2 molecules and the framework. nih.gov Specifically, the quadrupole moment of CO2 interacts with the open copper(II) sites, which act as Lewis acid centers, and the aromatic linkers of the framework. acs.org

Research has shown that this compound exhibits high CO2 adsorption capacity. For instance, at room temperature (295-303 K) and pressures up to 1 MPa, this compound can adsorb a significant amount of CO2. nih.gov Studies have reported CO2 uptake capacities of around 69 mL/g at 22°C. rsc.org Another study highlighted a CO2 adsorption capacity of 1.7 mmol g–1 at 30°C and 1 bar. acs.orgdicp.ac.cn The material also demonstrates good selectivity for CO2 over other gases commonly found in flue gas, such as nitrogen (N2). rsc.org This selectivity is crucial for post-combustion CO2 capture from industrial emissions. The adsorption process is reversible, and the material can be regenerated through temperature or pressure swing adsorption, allowing for multiple cycles of use. acs.orgdicp.ac.cn

Table 1: CO2 Adsorption Capacities of this compound

Temperature (°C) Pressure (bar) Adsorption Capacity
22 ~1 69 mL/g
25 1 23.3 wt%
30 1 1.7 mmol/g

Hydrogen (H2) Storage Research and Challenges

Hydrogen is considered a clean energy carrier, but its efficient storage remains a significant technological hurdle. This compound has been extensively investigated as a potential material for adsorptive hydrogen storage. The storage mechanism is primarily physisorption, where H2 molecules interact with the framework's surface and open metal sites.

At cryogenic temperatures (77 K), this compound shows promising hydrogen uptake. Reported gravimetric hydrogen storage capacities at 77 K and low pressure are around 2 wt%. researchgate.net Some studies have reported values as high as 2.18 wt% under these conditions. berkeley.edu However, at ambient temperatures, the storage capacity drops significantly, with values around 0.17 wt% at 298 K and 20 bar. rsc.org

A major challenge for practical H2 storage is achieving high capacity at near-ambient conditions. Research efforts to enhance the hydrogen storage capacity of this compound include the creation of composites and the introduction of other metal ions. For example, composites of this compound with graphene oxide have shown increased H2 storage capacity compared to the parent MOF. rsc.org Furthermore, the introduction of other metal ions like Zinc (Zn), Nickel (Ni), and Iron (Fe) into the this compound structure has been shown to increase the gravimetric uptake of hydrogen by approximately 60% relative to the parent MOF, likely due to an increased binding enthalpy of H2 with the unsaturated metal sites.

Table 2: Hydrogen Storage Capacities of this compound and its Composites

Material Temperature (K) Pressure (bar) Storage Capacity (wt%)
This compound 77 1 2.18
This compound 298 65 0.35
This compound/Pt-carbon 298 20 0.61
Ni-Cu-BTC 77 ~1 1.6
Zn-Cu-BTC 77 ~1 1.63
Fe-Cu-BTC 77 ~1 1.63

Methane (B114726) (CH4) Storage and Natural Gas Applications

Methane is the primary component of natural gas, and its storage in a compact and safe manner is crucial for its use as a vehicular fuel. This compound is a promising adsorbent for methane storage due to its high porosity and strong affinity for CH4 molecules. Studies have shown that this compound can store significant amounts of methane at room temperature and moderate pressures.

At 293 K and approximately 5 MPa, this compound exhibits a methane excess sorption capacity of 92 mg/g. This high storage capacity is attributed to the favorable interactions between methane and the framework's open metal sites and organic linkers. The performance of this compound in natural gas storage is also evaluated by its deliverable capacity, which is the amount of gas that can be released from the adsorbent under operating conditions. While challenges such as thermal management during adsorption and desorption cycles need to be addressed for practical applications, this compound remains a benchmark material in the research for advanced natural gas storage systems.

Table 3: Methane Adsorption Capacities of this compound | Temperature (K) | Pressure (MPa) | Excess Sorption Capacity (mg/g) | | :--- | :--- | :--- | :--- | | 273 | ~5 | 101 | | 293 | ~5 | 92 | | 318 | ~5 | 80 |

Adsorption of Volatile Organic Compounds (VOCs) (e.g., Formaldehyde)

Volatile organic compounds are common indoor and outdoor air pollutants with adverse health effects. This compound has shown excellent performance in the adsorptive removal of various VOCs. Its large specific surface area and tunable pore structure allow for the efficient capture of VOC molecules.

For instance, this compound has demonstrated a high adsorption capacity for benzene, reaching 6.90 mmol g−1 at 298 K and 8 kPa, which is significantly higher than traditional adsorbents like activated carbon and zeolite NaY. Composites of this compound with graphene oxide have also been shown to have a high adsorption performance for toluene. The adsorption mechanism involves interactions between the VOC molecules and the open metal sites as well as the π-systems of the aromatic linkers in the this compound framework. While specific data on formaldehyde adsorption by pure this compound is less prevalent in the provided context, the general principles of VOC adsorption by MOFs suggest its potential for formaldehyde capture as well.

Selective Gas Adsorption and Separation Processes (e.g., H2S, Xylene Isomers)

The ability of this compound to selectively adsorb certain gases from a mixture is one of its most valuable properties. This selectivity is crucial for various industrial gas separation and purification processes.

Hydrogen Sulfide (H2S): this compound and its composites have been investigated for the removal of toxic hydrogen sulfide from gas streams. The mechanism involves both physical and reactive adsorption, with the unsaturated copper sites playing a key role in interacting with H2S molecules. researchgate.net Composites of this compound with sulfur- and nitrogen-doped graphene oxides have shown enhanced H2S adsorption performance compared to the parent MOF. rsc.org A bimetallic Ag-Cu-BTC MOF has demonstrated a maximum H2S adsorption capacity of 69.7 mg g−1 under ambient conditions. berkeley.edu

Xylene Isomers: The separation of xylene isomers (ortho-, meta-, and para-xylene) is a challenging industrial process due to their similar boiling points and molecular structures. While the broader class of MOFs is being extensively studied for this application, specific data for this compound is emerging. Research on a composite material, this compound@Fe3O4, has indicated its potential for the efficient adsorption and separation of xylene isomers, suggesting that modifications to the parent this compound can tailor its selectivity for these closely related molecules.

Catalysis and Photocatalysis

Beyond gas adsorption, the unique structural and electronic properties of this compound make it a versatile catalyst and photocatalyst for a range of chemical transformations. The presence of coordinatively unsaturated metal sites, which can act as Lewis acid centers, is a key feature that drives its catalytic activity.

This compound has been employed as a heterogeneous catalyst in various organic reactions. For example, it has shown high efficiency in the aerobic oxidative synthesis of imines from primary amines under solvent-free conditions, outperforming conventional supported copper oxide catalysts. It also serves as a catalyst for CO oxidation, with its activity being tunable by controlling the activation conditions. rsc.org In the selective oxidation of styrene, Cu-based MOFs like those derived from this compound have demonstrated good performance. acs.org

In the realm of photocatalysis, this compound and its composites are being explored for environmental remediation and energy production. The framework can absorb light and generate electron-hole pairs, which then participate in redox reactions. It has been used for the photocatalytic degradation of organic pollutants in water, such as dyes and pharmaceuticals. For instance, a CuO@this compound composite exhibited a 98% degradation efficiency for methylene (B1212753) blue under visible light. Furthermore, modified this compound has been investigated for photocatalytic water splitting to produce hydrogen, a promising avenue for clean energy generation.

Table 4: Catalytic and Photocatalytic Applications of this compound

Application Reactants Key Findings
Catalysis
Imine Synthesis Primary amines, O2 High efficiency under solvent-free conditions.
CO Oxidation CO, O2 Activity influenced by activation atmosphere.
Styrene Oxidation Styrene, H2O2 Selective oxidation to benzaldehyde.
Photocatalysis
Pollutant Degradation Methylene Blue 98% degradation efficiency with CuO@this compound.
Water Splitting Water Potential for H2 production with modified this compound.

Heterogeneous Catalysis by this compound

Copper(II) benzene-1,3,5-tricarboxylate (B1238097), commonly known as this compound or HKUST-1, is a metal-organic framework (MOF) that has garnered significant attention as a heterogeneous catalyst. rsc.orgrsc.org MOFs are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. wikipedia.org this compound's catalytic prowess stems from its well-defined porous structure, high surface area, and the presence of catalytically active copper sites. rsc.orgresearchgate.net Unlike homogeneous catalysts, heterogeneous catalysts like this compound exist in a different phase from the reactants, which simplifies the process of catalyst separation from the reaction mixture and allows for its recovery and reuse. nih.govresearchgate.net

The structure of this compound features paddle-wheel units of dimeric copper(II) centers coordinated by the carboxylate groups of the benzene-1,3,5-tricarboxylate (BTC) linkers. rsc.orgresearchgate.net This arrangement creates a three-dimensional network with a system of pores and channels, providing a large internal surface area where reactant molecules can adsorb and interact with the active sites. The performance of this compound as a catalyst has been shown to be significantly higher than conventional supported copper oxide catalysts in certain reactions, such as the aerobic oxidative synthesis of imines from primary amines under solvent-free conditions. rsc.orgresearchgate.net The Lewis acid sites on the catalyst surface play a crucial role in its activity for forming imine products. researchgate.net

Oxidation Reactions Catalyzed by this compound

This compound has proven to be an effective catalyst for a variety of oxidation reactions, leveraging its redox-active Cu²⁺ ions. rsc.org It can catalyze the oxidation of a range of organic substrates, often with high selectivity and under relatively mild conditions.

One notable application is the selective oxidation of ethylbenzene to acetophenone, a valuable pharmaceutical intermediate. researchgate.net In a solvent-free system using oxygen as the oxidant, this compound demonstrated high selectivity towards acetophenone (around 95%). researchgate.net The reaction conditions, such as temperature and time, were optimized to maximize conversion and selectivity. researchgate.net For instance, studies have shown that the conversion of ethylbenzene increases with temperature up to 150 °C and then decreases. researchgate.net

This compound and its composites have also been explored for the oxidation of carbon monoxide (CO), a critical reaction for air purification. rsc.org Crystalline and amorphized forms of this compound have been shown to be excellent catalysts for CO oxidation. rsc.org Furthermore, the catalytic activity can be enhanced by loading palladium dioxide (PdO₂) nanoparticles onto the amorphized this compound structure. rsc.org Other oxidation reactions catalyzed by this compound include the oxidation of xanthene to xanthone and fluorene to fluorenone, where the catalyst could be easily recovered and reused with minimal loss of activity. nih.gov It is also effective in the selective oxidation of organic sulfides. researchgate.net

Table 1: Performance of this compound in Various Oxidation Reactions
SubstrateOxidantMain ProductTemperature (°C)Conversion (%)Selectivity (%)Reference
EthylbenzeneO₂Acetophenone15016.8~95 researchgate.net
Xanthene-Xanthone70Good YieldUsable Selectivity nih.gov
Fluorene-Fluorenone70ModerateExcellent nih.gov
MethaneH₂O₂C1 Oxygenates50-99.6 nih.gov

Reduction Reactions Catalyzed by this compound

This compound is also an active catalyst in various reduction reactions, which are fundamental to both industrial chemistry and environmental remediation. Its applications range from the selective catalytic reduction (SCR) of nitrogen oxides (NOx) to the electrochemical reduction of carbon dioxide (CO₂).

In the field of air pollution control, this compound has been employed for the low-temperature SCR of NO with ammonia (NH₃-SCR). researchgate.net The catalyst's performance is highly dependent on its activation temperature. When pre-treated at 230°C, this compound can achieve complete NO conversion within a temperature window of 220°C to 280°C. researchgate.net This high catalytic activity is largely attributed to the presence of unsaturated copper sites within the MOF structure. researchgate.net Bimetallic frameworks, such as Cu-Mn-BTC, have also been developed for NOx reduction using propylene (C₃H₆) as the reducing agent, showing high denitrification performance and N₂ selectivity. ugent.be

Furthermore, this compound has been utilized in the electrochemical reduction of CO₂, a process aimed at converting this greenhouse gas into valuable fuels and chemicals. acs.org When incorporated into a gas diffusion electrode, this compound acts as a CO₂ capture agent, increasing the local concentration of CO₂ and thereby enhancing the conversion efficiency. acs.org This approach has been shown to increase the faradaic efficiency for methane (CH₄) production by two- to three-fold compared to electrodes without the MOF, while simultaneously suppressing the competing hydrogen evolution reaction. acs.org

Table 2: Performance of this compound in Reduction Reactions
ReactionReducing AgentTarget MoleculeKey FindingReference
Selective Catalytic Reduction (SCR)NH₃NOComplete NO conversion from 220-280°C researchgate.net
Selective Catalytic Reduction (SCR)C₃H₆NOx3.2Cu-Mn-BTC achieved 80% NOx conversion and 94% N₂ selectivity at 300°C ugent.be
Electrochemical ReductionElectronCO₂2-3 fold increase in Faradaic efficiency for CH₄ production acs.org

Photocatalytic Applications for Organic Pollutant Degradation (e.g., Dyes, Formaldehyde)

This compound exhibits semiconductor-like properties, allowing it to act as a photocatalyst for the degradation of organic pollutants in water under light irradiation. rsc.orgbucea.edu.cn This application is of great environmental importance for treating wastewater from industries such as textiles, which release persistent and toxic organic dyes. bucea.edu.cnrsc.org

The photocatalytic mechanism involves the absorption of light by the MOF, which excites electrons from the valence band to the conduction band, generating electron-hole pairs. rsc.orgbucea.edu.cn These charge carriers can then migrate to the catalyst surface and participate in redox reactions, producing highly reactive oxygen species (ROS) like hydroxyl radicals (•OH). These ROS are powerful oxidizing agents that can break down complex organic pollutant molecules into simpler, less harmful substances like CO₂ and H₂O. nih.gov

This compound has demonstrated efficiency in degrading various dyes, including methylene blue and rhodamine B. researchgate.netsciencepublishinggroup.com Its high surface area facilitates the adsorption of pollutant molecules, bringing them into close proximity with the active sites for efficient degradation. rsc.org The performance of this compound can be further enhanced by creating composites with other materials. For instance, this compound has been used to detect formaldehyde based on the condensation reaction between formaldehyde and o-phenylenediamine, where the MOF exhibits outstanding catalytic activity towards the substrate. acs.org

Table 3: Photocatalytic Degradation of Organic Dyes by this compound and its Composites
PollutantCatalystLight SourceDegradation Efficiency (%)Time (min)Reference
Lauth's violetThis compoundSunlight99.9120 researchgate.net
Methylene blueThis compoundSunlight99.8120 researchgate.net
Rhodamine BThis compoundSunlight99.9120 researchgate.net
Telon Rhodamine[Cu₃(C₉H₃O₆)₂]·3H₂O{18H₂O}-Effective mineralization- sciencepublishinggroup.com

Role of Open Metal Sites (OMSs) in Catalytic Activity

A defining feature of this compound that is central to its catalytic activity is the presence of open metal sites (OMSs), also referred to as coordinatively unsaturated sites. researchgate.netresearchgate.netacs.org In the as-synthesized this compound structure, the axial positions of the copper ions in the paddle-wheel units are typically occupied by water molecules. wikipedia.org Upon thermal activation under vacuum, these water molecules can be removed, exposing the Cu(II) centers. wikipedia.orgresearchgate.net

These exposed copper ions act as strong Lewis acid sites, which can directly interact with and activate substrate molecules. wikipedia.orgresearchgate.netacs.org The ability of these OMSs to coordinate with reactant molecules is a key step in many catalytic cycles. For example, in the cyanosilylation of aldehydes, the substrate binds to the Lewis-acidic copper center, which increases its electrophilicity and facilitates the reaction. wikipedia.org

Similarly, in gas-phase reactions like the selective catalytic reduction of NO, these unsaturated Cu sites are the primary active centers for the adsorption and activation of reactant gases. researchgate.net The electrostatic interactions between polar molecules and the partial charges on the MOF, particularly at the copper sites, dominate the adsorption mechanism and can enhance the selectivity of separations and catalytic reactions. acs.org Therefore, the generation and accessibility of these open metal sites are crucial for designing and optimizing this compound-based catalysts.

This compound as a Support for Nanoparticle Catalysts

Beyond its intrinsic catalytic activity, the porous and crystalline structure of this compound makes it an excellent support material for dispersing and stabilizing metallic or metal oxide nanoparticles. researchgate.netnih.gov Using this compound as a host prevents the agglomeration of nanoparticles, which is a common cause of catalyst deactivation, and ensures a high dispersion of active sites.

Various nanoparticles, including silver (Ag), palladium (Pd), and iron-based compounds, have been incorporated into the this compound framework. researchgate.netnih.govrsc.org For instance, Ag nanoparticles have been incorporated into this compound and subsequently carbonized to create a catalyst for the electrochemical reduction of CO₂ to CO, exhibiting high efficiency and stability. rsc.org In another study, thermally treating Ag-loaded this compound under an oxygen atmosphere produced Ag/CuxO nanoparticles with significantly enhanced activity for CO oxidation, attributed to a synergistic effect between the copper oxides and silver. researchgate.net

The MOF framework can also be coated with another MOF to enhance its properties. For example, coating this compound with FeBTC nanoparticles creates a core-shell structure (FeCuBTC) with greatly improved stability against water, a major limitation for the practical application of this compound. acs.orgnih.gov This approach not only stabilizes the catalyst but can also introduce new functionalities.

Chemical Sensing Applications

The unique properties of this compound, such as its high surface area, tunable porosity, and the presence of active open metal sites, make it a promising material for chemical sensing applications. mdpi.comacs.orgresearchgate.net this compound-based sensors operate on the principle that the adsorption of analyte molecules into the MOF's pores causes a measurable change in its physical or chemical properties.

This compound has been integrated into various sensor platforms to detect a wide range of analytes. For example, thin films of this compound have been used in mass-sensitive and work-function-based sensors for the detection of low concentrations (2 to 50 ppm) of different alcohols like methanol, ethanol (B145695), and propanol. acs.org The interaction between the alcohol molecules and the MOF framework leads to detectable changes.

Composites of this compound with conductive materials like reduced graphene oxide (rGO) have been developed to create chemiresistive sensors. mdpi.com A this compound@rGO nanocomposite has been successfully used for the room-temperature detection of ammonia (NH₃), showing good response/recovery times and stability. mdpi.com The porous structure of the MOF enhances the adsorption of gas molecules, while the rGO provides the necessary electrical conductivity for the sensor. mdpi.com Furthermore, this compound films grown on electrodes have been used as electrochemical sensors for detecting paracetamol, where the MOF's porous structure and the electrocatalytic activity of the copper centers significantly improve the sensor's sensitivity and detection limit. rsc.org

Table 4: this compound in Chemical Sensing Applications
Sensor TypeSensing MaterialTarget AnalyteKey Performance MetricReference
ChemiresistiveThis compound@rGOAmmonia (NH₃)Response/Recovery: 84 s / 125 s; Stable for 30 days mdpi.com
Mass-sensitive / Work-function-basedThis compound thin filmAlcohols (Methanol, Ethanol, etc.)Detection of low ppm concentrations (2-50 ppm) acs.org
ElectrochemicalThis compound filmParacetamolCharge transfer resistance decreased from 2173 Ω to 86 Ω rsc.org
CapacitiveThis compoundVolatile Organic Compounds (VOCs)Sensitivity order: Methanol > Ethanol > Isopropanol (B130326) > Acetone researchgate.net

Gas Sensing Mechanisms and Applications

The unique porous structure and the presence of unsaturated copper sites in this compound (also known as HKUST-1) make it a promising material for chemical gas and vapor sensing. acs.orgresearchgate.net The primary mechanism involves the selective adsorption of gas molecules, which alters the physical or electrical properties of the material, allowing for detection. acs.org

The sensing mechanism is largely dependent on environmental conditions, particularly humidity. acs.org In dry atmospheres, the adsorption is characterized by site-specific binding, where analyte molecules, such as alcohols, interact directly with the open metal sites within the this compound framework. acs.org However, in humid air, the mechanism shifts to weak physisorption. acs.org Under these conditions, a reservoir of surface-adsorbed water molecules forms, and the analyte dissolves into this layer, with the signal strength being governed by its relative concentration. acs.org

This compound thin films have been successfully employed to detect low concentrations (2 to 50 ppm) of various alcohols, including methanol, ethanol, 1-propanol, and 2-propanol. acs.org The length and geometry of the alcohol chain influence the sensing performance. acs.org In dry air, shorter-chain alcohols are more readily adsorbed, while this preference is altered in the presence of humidity, which generally decreases the sensitivity toward alcohols. acs.org

To overcome the inherently poor electrical conductivity of pure this compound for applications in chemiresistive sensors, it has been integrated into nanocomposites. mdpi.com A composite of this compound and reduced graphene oxide (this compound@rGO) has been developed for the detection of ammonia. mdpi.com This sensor demonstrated excellent response and recovery times at room temperature, highlighting the synergistic effect of combining the high surface area of this compound with the conductive properties of rGO. mdpi.com

Sensing Performance of this compound Based Materials for Various Gases
MaterialTarget AnalyteConcentration RangeResponse TimeRecovery TimeKey Mechanism
This compound Thin FilmAlcohols (Methanol, Ethanol, Propanol)2 - 50 ppmN/AN/ASite-specific binding (dry air) / Physisorption (humid air) acs.org
This compound@rGO NanocompositeAmmonia (NH₃)10 - 80 ppm84 s125 sChemiresistive mdpi.com

Liquid-Phase Chemical Sensing (e.g., Ascorbic Acid)

This compound and related copper-based metal-organic frameworks (MOFs) have demonstrated significant potential in the development of electrochemical sensors for detecting biomolecules in the liquid phase, such as ascorbic acid (AA). mdpi.comnih.gov The sensing mechanism in these systems leverages the redox activity of the copper ions within the MOF structure. mdpi.com

For instance, a sensor based on a two-dimensional conductive MOF, Cu₃(HHTP)₂, utilizes the rapid electron transfer between Cu⁺ and Cu²⁺ as the active sites for the electrochemical reaction. mdpi.comresearchgate.net This redox cycling accelerates the oxidation of ascorbic acid, which is transduced into a measurable electrical signal. mdpi.comresearchgate.net This high catalytic activity allows for sensitive detection with a low detection limit of 2.4 μmol/L and a wide linear range. mdpi.com

To enhance sensor performance, this compound can be combined with other functional materials. A composite of a copper-based MOF with carboxylated multiwalled carbon nanotubes (MWCNT-COOH) was developed for the simultaneous detection of ascorbic acid and dopamine. nih.gov The carbon nanotubes improve the conductivity of the composite and strengthen the interaction with the analytes. nih.gov This sensor exhibited a detection limit of 3.00 μM for ascorbic acid and demonstrated high reproducibility and selectivity. nih.gov

Performance of Copper-Based MOF Sensors for Ascorbic Acid (AA)
Sensor MaterialDetection Limit for AALinear Detection Range for AAReference
Cu₃(HHTP)₂/SPE2.4 μmol/L25–1645 μmol/L mdpi.com
Cu-MOF/MWCNT-COOH3.00 μM3–1800 μM nih.gov

Development of this compound Based Optical and Electrochemical Sensors

The inherent properties of this compound, such as its high porosity, tunable structure, and active metal sites, have spurred the development of both optical and electrochemical sensors for a wide range of analytes. researchgate.netrsc.org

Optical Sensors: Optical sensors utilizing this compound often rely on changes in their optical properties, such as light intensity or absorbance, upon interaction with a target analyte. researchgate.net For example, an optical sensor coated with a this compound film has been shown to detect carbon dioxide through a significant change in signal intensity as the gas molecules are captured within the framework's pores. researchgate.net

Electrochemical Sensors: Electrochemical sensors are a major area of application for this compound. The material can act as a catalyst, an electrode modifier, or a transducer to convert a chemical interaction into an electrical signal. rsc.orgrsc.org

Biosensing: this compound has been functionalized with bioreceptor molecules for the selective detection of biological targets. An electrochemical biosensor using glyco-conjugated this compound was developed for detecting bacteria like E. coli and P. aeruginosa. rsc.org In this system, this compound functions as the transducer, where the binding of bacteria to the sugar moieties on the surface reduces the material's conductivity, generating a measurable signal. rsc.org The Cu²⁺ ions also provide intrinsic electrochemical activity. rsc.org

Small Molecule Detection: For detecting small molecules, this compound films can be grown directly onto electrode surfaces. A sensor for the painkiller paracetamol was fabricated by electrochemically depositing a this compound film onto a glassy carbon electrode. rsc.org This approach dramatically improved the electron transfer rate, with the charge transfer resistance decreasing from 2173 Ω to just 86 Ω. rsc.org The copper centers in the MOF exhibited significant electrocatalytic activity, enhancing the sensor's sensitivity and lowering the detection limit. rsc.org

Pesticide Detection: To enhance both sensitivity and selectivity, this compound has been integrated into molecularly imprinted polymer (MIP) sensors. An electrochemical sensor for the pesticide Benomyl was constructed using a composite of this compound and FeCo-ZIF-derived N-doped carbon. mdpi.com The composite provides a large surface area and excellent conductivity, while the MIP layer offers specific recognition sites for the target molecule. mdpi.com

Separation Technologies (Beyond Gas Separation)

Liquid-Phase Separations (e.g., Xylene Isomers, Aromatic Isomers)

The separation of xylene isomers (ortho-, meta-, and para-xylene) is a critical but challenging process in the chemical industry due to their similar molecular sizes and boiling points. rsc.orgrsc.org Metal-organic frameworks, including this compound, have emerged as promising materials for this liquid-phase separation through adsorptive processes. rsc.orgresearchgate.net The separation mechanisms in MOFs are multifaceted and can include molecular sieving, thermodynamic interactions, and kinetic diffusion differences between the isomers. rsc.org

Research on a magnetic core-shell this compound@Fe₃O₄ composite has demonstrated the critical role of the activation method on its separation performance for xylene isomers. researchgate.net The choice of activation solvent (e.g., ethanol vs. dichloromethane) and temperature significantly influences the pore structure and surface area, which in turn dictates the adsorption capacity and selectivity. researchgate.net For example, activating the this compound@Fe₃O₄ composite with ethanol resulted in a material with an excellent adsorption capacity for m-xylene, reaching up to 219.63 mg g⁻¹, a value approximately four times higher than that of the same material activated with dichloromethane. researchgate.net Interestingly, the activation method could also alter the adsorption preference, changing the selectivity sequence between p-xylene, m-xylene, and o-xylene. researchgate.net

Adsorption Capacity of Activated this compound@Fe₃O₄ for Xylene Isomers researchgate.net
Material / Activation MethodAdsorbateAdsorption Capacity (mg g⁻¹)Adsorption Sequence
This compound@Fe₃O₄ (C₂H₅OH)m-Xylene200.19mX > pX > oX
p-Xylene-
o-Xylene-
This compound@Fe₃O₄ (CH₂Cl₂-200°C - C₂H₅OH)m-Xylene-pX > mX > oX
p-Xylene210.26
o-Xylene-

Membrane-Based Separation Systems Utilizing this compound

Incorporating this compound into polymer membranes, creating mixed-matrix membranes (MMMs), is an effective strategy to enhance performance in liquid separation applications. mdpi.comdiva-portal.org The addition of the porous MOF crystals can improve the membrane's flux, rejection capabilities, and resistance to fouling. mdpi.comdiva-portal.org

In the treatment of landfill leachate, this compound has been incorporated into polysulfone (PSf) ultrafiltration membranes. mdpi.comdiva-portal.org The presence of this compound in the membrane matrix enhances surface hydrophilicity due to its carboxyl groups, which helps to form a hydrated layer on the surface and reduces hydrophobic interactions with foulants. mdpi.com The addition of 2 wt% this compound to a PSf membrane was shown to increase the pure water flux (PWF) by 74%, from 111 L/m²h to 194 L/m²h. mdpi.comdiva-portal.org Furthermore, these modified membranes exhibited significantly improved antifouling properties; the flux recovery ratio after cleaning increased from 67% for the neat PSf membrane to 90% for the this compound modified membrane. mdpi.com

Another approach involves the in-situ synthesis of this compound within a polymer film. This compound/PVDF hybrid membranes have been fabricated using a one-step interface synthesis strategy where the MOF self-assembles inside the polyvinylidene fluoride (PVDF) film. rsc.org This method creates a hybrid material that combines the separation advantages of the polymer membrane with the high surface affinity of the MOF. rsc.org

Performance of this compound Modified Polysulfone (PSf) Membranes mdpi.comdiva-portal.org
Membrane TypeThis compound Loading (wt%)Pure Water Flux (L/m²h)Flux Recovery Ratio (%)
Neat PSf011167
M-2 (this compound/PSf)219490

Adsorptive Separation Processes for Pollutants

The high surface area and tailored pore environment of this compound make it an effective adsorbent for removing pollutants from aqueous solutions. rsc.orgrsc.org It can be utilized in its pure form or as part of a composite material to selectively capture and separate contaminants like organic dyes and pharmaceuticals. rsc.orgrsc.org

This compound/PVDF hybrid membranes have demonstrated exceptional performance in the selective adsorption of Congo red, an organic dye, from wastewater. rsc.org The adsorption mechanism is attributed to strong π–π stacking interactions between the aromatic rings of the dye and the benzene-1,3,5-tricarboxylate linkers of the MOF, as well as hydrogen bonding. rsc.org The integration of this compound into the membrane provides a high density of active adsorption sites while the membrane structure facilitates easy separation of the adsorbent from the treated water, enabling good cyclic performance. rsc.org

Beyond simple adsorption, this compound-based materials are also being engineered for the photocatalytic degradation of persistent pollutants. rsc.org This involves using the MOF as a photocatalyst to break down complex molecules, such as those found in pharmaceutical wastewater, into less harmful substances. rsc.org These advanced applications highlight the versatility of this compound in environmental remediation, moving beyond physical separation to include chemical transformation of pollutants. rsc.org

Environmental Remediation and Water Treatment

This compound has proven to be a highly effective material for addressing various environmental challenges, particularly in the purification of water and fuels. semanticscholar.org Its utility in these areas is primarily due to its exceptional adsorption capabilities and its potential as a catalyst for breaking down pollutants.

The contamination of aqueous systems with heavy metal ions is a significant environmental concern due to their toxicity and persistence. This compound and its derivatives have demonstrated considerable potential for removing these hazardous ions from water through adsorption.

Research has shown that this compound is effective in adsorbing lead (Pb(II)) ions, with reported maximum uptake capacities ranging from 220 to 950 mg/g. aaqr.org The adsorption mechanism involves pore diffusion of the metal ions and the availability of active sites on the MOF. aaqr.orgresearchgate.net For mercury, this compound's performance can be significantly enhanced. In its pure form, its adsorption capacity for elemental mercury (Hg⁰) from gas streams is modest; however, after pretreatment with hydrogen chloride (HCl), the capacity can increase dramatically to 1.7 mg/g. bohrium.com Bimetallic frameworks, such as Fe-Cu MOFs, have also been developed, exhibiting an equilibrium adsorption capacity for gaseous mercury of 12.27 mg/g. acs.org

Furthermore, functionalization of the MOF can target specific metals. A sulfonic acid-functionalized version, Cu₃(BTC)₂-SO₃H, has shown a high uptake capacity for cadmium (Cd(II)) of 88.7 mg/g, outperforming many traditional adsorbents. researchgate.net This high capacity is coupled with fast kinetics and high selectivity, making it a promising material for cadmium remediation. researchgate.net

Heavy Metal IonAdsorbentAdsorption Capacity (mg/g)Conditions / Notes
Lead (Pb(II))This compound220 - 950Aqueous solution aaqr.org
Elemental Mercury (Hg⁰)This compound (HCl-pretreated)1.7Sintering gas stream bohrium.com
Elemental Mercury (Hg⁰)FeCu-MOF12.27Gaseous phase acs.org
Cadmium (Cd(II))Cu₃(BTC)₂-SO₃H88.7Aqueous solution researchgate.net

Organic pollutants, including synthetic dyes from the textile industry and pharmaceuticals from wastewater, represent another major class of water contaminants. The porous nature and tunable surface chemistry of this compound make it an excellent candidate for adsorbing these complex molecules. mdpi.comrsc.org

This compound has been extensively studied for the removal of dyes like Methylene Blue (MB). nih.govnih.gov Modified this compound, engineered to have an optimized particle size, can achieve a maximum MB adsorption capacity of approximately 147.6 mg/L. nih.gov Composites incorporating this compound have also been developed; for instance, a CuBTC/ZnO chitosan (B1678972) composite demonstrated a maximum adsorption capacity of 50.07 mg/g for MB. acs.org The adsorption mechanism for MB on these composites is often characterized by monolayer chemisorption. acs.org Beyond Methylene Blue, this compound has also been used in hybrid membranes for the effective adsorption of other dyes, such as Congo Red. researchgate.net

In the realm of pharmaceuticals, this compound is effective against emerging contaminants like antibiotics and personal care products. northwestern.eduwikipedia.org Porous carbon derived from the pyrolysis of this compound has been successfully used as an adsorbent for the antibiotic chloramphenicol, achieving a maximum adsorption capacity of 37.2 mg/g and a removal efficiency of 87.6% under optimized conditions. energyfrontier.us

Organic PollutantAdsorbentAdsorption CapacityKey Findings
Methylene BluePVP-modified this compound147.6 mg/LParticle size engineering enhances capacity nih.gov
Methylene BlueCuBTC/ZnO Chitosan Composite50.07 mg/gAdsorption is monolayer and chemical in nature acs.org
Congo RedThis compound/PVDF Hybrid Membrane-Demonstrates good separation and cyclic performance researchgate.net
ChloramphenicolThis compound-derived Porous Carbon37.2 mg/gAchieved 87.6% removal from water energyfrontier.us

In addition to physical adsorption, this compound can act as a photocatalyst, using light energy to actively degrade persistent organic pollutants into less harmful substances. wikipedia.orgelectronics-cooling.comrsc.org This functionality is attributed to the presence of redox-active Cu²⁺ ions and the material's ability to generate electron-hole pairs under irradiation. northwestern.edu

This compound and its composites have shown significant photocatalytic activity in the degradation of various dyes. nih.gov For example, a CuBTC/CuS composite achieved 87% photodegradation of Methylene Blue within 120 minutes under simulated solar irradiation, a rate 1.7 times higher than that of pure this compound. scholaris.ca The framework has also been used to degrade other dyes like Lissamine green SF and Tetraethylrhodamine. nih.gov

This photocatalytic capability extends to the degradation of pharmaceuticals. northwestern.edu this compound based materials offer a sustainable approach to pharmaceutical removal by using solar energy to drive degradation reactions. electronics-cooling.com Studies have documented the photocatalytic elimination of drugs such as metronidazole, highlighting the potential of this compound composites in treating pharmaceutical-contaminated wastewater. northwestern.edu

The presence of sulfur compounds in transportation fuels is a major source of SOx emissions, a primary contributor to acid rain. Adsorptive desulfurization (ADS) using porous materials like this compound is a promising technology for deep sulfur removal. nist.gov this compound effectively removes refractory organosulfur compounds such as thiophene (T), benzothiophene (BT), and dibenzothiophene (DBT) from model fuels. rsc.org The adsorption mechanism involves interactions between the sulfur compounds and the open metal sites within the MOF structure. rsc.org

The performance of this compound can be significantly enhanced through modification. A core-shell composite, this compound@TiO₂, combines the adsorptive properties of the MOF core with the photocatalytic activity of the TiO₂ shell. researchgate.net This composite demonstrated high ADS capacities of 63.76 mg/g for benzothiophene and 59.39 mg/g for dibenzothiophene. researchgate.net Doping this compound with other metals is another effective strategy. Bimetallic Cu/Co-BTC frameworks and silver-doped Ag-Cu-BTC have shown improved desulfurization performance compared to the parent MOF. scienceopen.comnih.gov

Sulfur CompoundAdsorbentAdsorption Capacity (mgS/g)Fuel Type
Dibenzothiophene (DBT)This compound28.3Model Fuel Oil
Benzothiophene (BT)This compound@TiO₂63.76Model Fuel researchgate.net
Dibenzothiophene (DBT)This compound@TiO₂59.39Model Fuel researchgate.net
Thiophene (TP)Cu/Co-BTC-Improved breakthrough volume by 30% vs. This compound nih.gov

Energy-Related Applications

The unique structural and electronic properties of MOFs are paving the way for their use in energy conversion technologies. While still an emerging area, research into this compound-based materials for thermoelectric applications is beginning to show promise.

Thermoelectric materials can directly convert heat into electricity, offering a potential solution for waste heat recovery. wikipedia.org Ideal thermoelectric materials require the rare combination of high electrical conductivity and low thermal conductivity. While MOFs, including this compound, inherently possess very low thermal conductivity due to their porous structure, they are typically electrical insulators, which has limited their thermoelectric applications. rsc.org

Therefore, current research focuses on strategies to enhance the electrical conductivity of this compound. One successful approach is the creation of host-guest systems. By infiltrating the pores of this compound with the electron-acceptor molecule 7,7,8,8-tetracyanoquinodimethane (TCNQ), a new material, TCNQ@Cu₃(BTC)₂, is formed. rsc.orgscienceopen.com This host-guest system exhibits semiconducting properties, a critical prerequisite for thermoelectric applications. scienceopen.com The interaction between the TCNQ guest and the Cu²⁺ sites in the framework facilitates charge transfer, dramatically increasing the material's conductivity. rsc.org

Another strategy involves creating composites by integrating conductive materials like carbon nanotubes or graphene with this compound during its synthesis. rsc.org These approaches aim to create a conductive network within the insulating MOF matrix, thereby engineering a material that combines the desired properties for thermoelectric energy conversion. While pristine this compound is not a thermoelectric material, these innovative modification strategies are opening a new frontier for its use in energy applications. wikipedia.orgscienceopen.com

Role in Fuel Cells (Material Science Aspects)

The metal-organic framework (MOF) Copper(II)-1,3,5-benzenetricarboxylate, commonly known as this compound (or HKUST-1), has garnered significant interest within the material science community for its potential applications in fuel cell technologies. Its highly ordered porous structure, large surface area, and tunable chemical functionalities make it a promising candidate for various components within a fuel cell, primarily as a proton exchange membrane (PEM) and as a catalyst or catalyst support. Research has focused on understanding and enhancing its intrinsic properties to meet the demanding requirements of fuel cell operation.

One of the most explored roles for this compound in fuel cells is as a proton-conducting material for PEMs. The efficiency of a PEM fuel cell is critically dependent on the ability of the membrane to facilitate proton transport from the anode to the cathode. While pristine this compound exhibits modest proton conductivity, its framework can be strategically modified to enhance this property. The inherent porosity of this compound allows for the inclusion of proton carriers and the creation of hydrogen-bonding networks, which are essential for efficient proton conduction.

Strategies to improve the proton conductivity of this compound-based materials include:

Functionalization: Introducing functional groups that can participate in proton transfer. For example, decorating this compound with lysine has been shown to significantly improve proton conductivity. The resulting this compound-Lys material exhibits enhanced conductivity by facilitating proton transfer through hydrogen-bonding networks via the Grotthuss mechanism. rsc.org

Guest Molecule Incorporation: Loading the pores of this compound with proton-donating molecules like imidazole or isonicotinic acid can create new pathways for proton transport. rsc.org

Composite Membrane Fabrication: Integrating this compound into polymer matrices to form mixed matrix membranes (MMMs). This approach combines the proton-conducting capabilities of the MOF with the mechanical stability and film-forming properties of polymers like Polyvinylidene fluoride (PVDF) and Polyvinylpyrrolidone (PVP). rsc.orgresearchgate.net A composite membrane of this compound-Lys with a PVP/PVDF polymer matrix demonstrated a substantial increase in proton conductivity compared to the MOF alone. rsc.org

The proton conductivity of these materials is highly dependent on temperature and relative humidity (RH), with higher values generally observed at elevated temperatures and hydration levels.

Research Findings on this compound Proton Conductivity

MaterialTemperature (°C)Relative Humidity (%)Proton Conductivity (S cm⁻¹)Activation Energy (Ea) (eV)
This compound (parent MOF)80981.91 x 10⁻⁶N/A
This compound-Lys (40 wt%)801001.2 x 10⁻³0.25
This compound-Lys@PVP/PVDF-20801004.8 x 10⁻³0.15
Cu-SAT and PVDF-PVP composite52980.80 x 10⁻³N/A
Cu-MOF/Nafion composite85981.28 x 10⁻²N/A

Beyond its application in membranes, the catalytic properties of this compound and its derivatives are also being explored for fuel cell reactions. The copper nodes within the framework can act as active sites for electrocatalytic processes. Research has demonstrated the potential of this compound-based materials in the hydrogen evolution reaction (HER), a key process in water splitting for hydrogen fuel production. doaj.org A meso-structured this compound electrocatalyst showed a low overpotential of 89.32 mV and a Tafel slope of 33.41 mVdec⁻¹ for HER in an alkaline solution, indicating favorable kinetics. doaj.org

Furthermore, this compound can serve as a precursor or a support for other catalytic materials. For instance, derivatives of this compound, created by calcination under different atmospheres, have shown catalytic activity for CO oxidation. researchgate.net This is particularly relevant for fuel cells that can be poisoned by carbon monoxide impurities in the fuel stream. The porous structure of this compound also makes it a suitable support for noble metal catalysts like platinum (Pt) and ruthenium (Ru), potentially enhancing their activity and stability by preventing nanoparticle aggregation. nih.gov The development of bimetallic frameworks, such as Cu/Co-BTC, has also been shown to improve performance in related applications like adsorptive desulfurization, suggesting that the central metal in the MOF plays a crucial role. researchgate.net

Structure Function Relationships and Performance Optimization in Cu Btc Systems

Influence of Pore Architecture and Connectivity on Adsorption and Diffusion

The performance of Cu-BTC as an adsorbent is intrinsically linked to its unique and well-defined pore architecture. The framework possesses a simple cubic symmetry, creating a network of pores with distinct sizes and shapes. researchwithrutgers.comrutgers.edu This network is primarily composed of two features: large main channels with a square cross-section of approximately 0.9 nm in diameter, and smaller, tetrahedral side pockets with a diameter of about 0.5 nm. researchwithrutgers.comresearchgate.net These two types of pores are interconnected by narrow triangular windows measuring roughly 0.35 nm in diameter. rutgers.edu In its dehydrated form, this compound presents three main cages with approximate diameters of 12.6 Å, 10.6 Å, and 5.0 Å. cambridge.org

This hierarchical pore system dictates the mechanism of gas adsorption. Grand canonical Monte Carlo (GCMC) simulations and experimental studies with argon have shown that the smaller tetrahedral side pockets are the preferential sites for initial adsorption at low pressures. rutgers.edu As pressure increases, a stepwise filling process occurs, with subsequent adsorption and condensation taking place in the larger main channels. rutgers.eduresearchgate.net The specific connectivity, where the largest and smallest cages are linked by a ~3.5 Å aperture and the largest and middle-sized cages by ~6.6 Å apertures, controls the diffusion of molecules through the framework. cambridge.org The total micropore volume is estimated to be around 0.34 cm³/g, which is significantly higher than that of conventional zeolites like ZSM-5 or NaY, contributing to this compound's high adsorption capacity. rutgers.edu

The selective adsorption of different molecules is heavily influenced by this architecture. For instance, the small side pockets are almost inaccessible to larger molecules like toluene. researchgate.net This size-exclusion effect, governed by the dimensions of the pores and connecting windows, is a key factor in the material's utility for separations.

Table 1: Pore Architecture Details of Dehydrated this compound

Feature Type Approximate Diameter Connectivity
Main Channel Square Cross-Section 0.9 nm (9 Å) Forms main cubic network
Side Pocket Tetrahedral 0.5 nm (5 Å) Connects to main channels
Interconnecting Window Triangular 0.35 nm (3.5 Å) Links side pockets to main channels
Large Cage Spherical 1.26 nm (12.6 Å) Connects to other cages
Medium Cage Spherical 1.06 nm (10.6 Å) Connects to large cage
Small Cage Spherical 0.5 nm (5.0 Å) Connects to large cage

Role of Open Metal Sites (OMSs) in Adsorption and Catalysis

A defining characteristic of this compound is the presence of coordinatively unsaturated copper sites, often referred to as open metal sites (OMSs). These sites are created upon the removal of axial water ligands from the copper paddlewheel units through thermal activation. researchgate.netacs.org The resulting partial positive charges on these exposed Cu(II) centers act as strong Lewis acid sites and are the primary binding locations for a variety of molecules. acs.org

These OMSs play a crucial role in enhancing the adsorption of polar molecules. Atomistic simulations have demonstrated that electrostatic interactions between the partial charges on the framework's copper atoms and the dipole moments of molecules like carbon monoxide (CO) dominate the adsorption mechanism. nih.gov This leads to a strong affinity for such molecules, with CO tending to adsorb directly near the copper sites. acs.org The presence of OMSs is a key strategy for improving adsorption selectivities for mixtures containing molecules of differing polarities. acs.org For example, this compound shows high selectivity for CO over hydrogen and nitrogen due to these strong electrostatic interactions. nih.gov

Beyond adsorption, the Lewis acidic nature of the OMSs imparts catalytic activity to the framework. researchgate.net These sites can catalyze a range of fine chemical reactions, leveraging their ability to coordinate with and activate substrate molecules. researchgate.net However, the high affinity of these sites for water molecules is also a major source of the material's instability in humid conditions, as water can coordinate to the OMSs and ultimately lead to framework degradation. manchester.ac.uk Therefore, while essential for performance, the reactivity of OMSs presents a significant challenge for practical applications.

Impact of Framework Flexibility and Dynamics on Gas Uptake and Mechanical Properties

While many metal-organic frameworks are known for their significant flexibility, often termed "breathing," where the framework undergoes large-scale structural changes upon gas adsorption, this compound is generally considered a relatively rigid framework. acs.org Its robust structure, formed by strong coordination bonds between the copper paddlewheel units and the tricarboxylate linkers, does not exhibit the pronounced gate-opening or breathing phenomena seen in some other MOFs.

However, this rigidity contributes to its predictable porous environment and mechanical stability under certain conditions. Lattice-dynamic-dependent properties, such as the bulk modulus, have been quantitatively predicted, indicating a degree of mechanical robustness. cambridge.org The adsorption of guest molecules primarily occurs within the pre-existing pore network without causing significant alterations to the unit cell dimensions. The gas uptake is attributed to the overlapping attractive potentials from multiple copper paddle-wheel units within this stable porous structure. cambridge.org While large-scale flexibility is not a dominant feature, localized dynamic motions of the framework linkers and interactions at the open metal sites still influence the thermodynamics and kinetics of gas sorption. For example, the isosteric heat of hydrogen adsorption has been observed to decrease with increasing surface loading, suggesting energetic heterogeneity within the rigid pore structure. rsc.org

Correlating Defects and Heterogeneities with Performance

The ideal crystal structure of this compound is often not perfectly realized in synthesized materials. The presence of structural defects and heterogeneities can significantly impact its performance. Common imperfections include pore-blocking defects, where access to parts of the porous network is obstructed. researchgate.net These can be categorized as "side pocket (SP) defects," where a BTC linker blocks a side pocket, "primary pore (PP) defects," where a template or other species blocks a main channel, or a combination of both (SP-PP defects). researchgate.net

Synergistic Effects in this compound Composites for Enhanced Performance

To overcome some of the intrinsic limitations of pure this compound, such as moderate adsorption capacity for certain gases and poor stability, researchers have developed composites by integrating it with other functional materials. These composites often exhibit synergistic effects, where the combined performance is greater than the sum of the individual components.

A common strategy involves the use of carbon-based materials. For example, incorporating multi-walled carbon nanotubes (MWCNTs) into this compound has been shown to significantly enhance CO₂ adsorption. One study reported an increase in CO₂ capacity from 1.92 mmol/g for pure this compound to 3.26 mmol/g for an MWCNT@this compound composite, an effect attributed to the generation of new pore structures at the interface between the two materials. mdpi.com Similarly, composites with graphene oxide (GO) have demonstrated improved hydrogen storage capabilities. acs.org The GO sheets can enhance interfacial dispersive forces and increase the micropore volume, leading to higher hydrogen uptake and improved H₂/N₂ and H₂/O₂ selectivity compared to the parent MOF. acs.org

Bimetallic systems also leverage synergistic effects. The partial replacement of copper with other metal ions like cerium can create bimetallic-organic frameworks (BOFs) with enhanced electrical conductivity and redox activity, making them suitable for applications like supercapacitors. researchgate.net In catalysis, combining copper with gold in bimetallic nanoparticles has shown a clear synergistic effect in the oxidation of alcohols, with the bimetallic catalysts demonstrating higher activity than their monometallic counterparts. mdpi.com These examples highlight how creating composite and hybrid systems is a powerful strategy for tuning and enhancing the functional properties of this compound.

Table 2: Performance Enhancement in this compound Composites

Composite Material Enhancement Mechanism/Reason
MWCNT@this compound Increased CO₂ adsorption capacity (1.92 to 3.26 mmol/g) Generation of new interfacial pore structures
This compound/Graphene Oxide (GO) Higher H₂/O₂ and H₂/N₂ selectivity (38.5-49% increase) Enhanced interfacial forces, increased micropore volume
Au-Cu/Al₂O₃ Higher catalytic activity in alcohol oxidation Synergistic effect between Au and Cu active sites
This compound@Cu₃(PO₄)₂ Improved stability in aqueous conditions Formation of a protective core-shell structure

Strategies for Enhancing this compound Stability under Harsh Conditions

A major obstacle to the widespread application of this compound is its structural instability, particularly in the presence of water. uaeu.ac.aesemanticscholar.org The hydrophilic nature of the framework and the strong affinity of water molecules for the open copper sites can lead to the displacement of the BTC linkers, causing a rapid loss of crystallinity and porosity. semanticscholar.org Consequently, numerous strategies have been developed to enhance its hydrothermal, chemical, and mechanical stability.

One effective approach is post-synthetic modification (PSM) or in-situ functionalization to protect the vulnerable open metal sites. Introducing hydrophobic functional groups around the Cu sites can create a protective shield. For instance, the in-situ incorporation of isopropanol (B130326) (IPA) forms a "methyl-shielding" microenvironment. acs.org This modified this compound-IPA maintained 95% of its original BET surface area and 90% of its CO₂ adsorption capacity after being immersed in water for four days, a condition under which unmodified this compound completely lost its structure. acs.org Similarly, doping the framework with molecular glycine (B1666218) can saturate the OMSs, leading to improved hydrothermal stability. manchester.ac.uk

Another strategy involves creating a protective physical barrier on the MOF's surface. Plasma-enhanced chemical vapor deposition (PECVD) of perfluorohexane (B1679568) has been used to create a hydrophobic coating on this compound, significantly enhancing its resistance to high humidity and even direct submersion in water. researchgate.net A different approach involves forming a core-shell structure, such as mineralizing the surface of this compound with copper phosphate (B84403) nanoflowers. This creates a this compound@Cu₃(PO₄)₂ composite that preserves the underlying MOF structure in aqueous media. uaeu.ac.ae

Finally, forming composites with robust, hydrophobic materials like carbon nanotubes or graphene oxide not only enhances performance but also improves water stability. mdpi.comacs.org The carbon matrix can help repel water and provide mechanical support to the MOF crystals, preserving the pore structure even after wet impregnation. mdpi.com These strategies are crucial for transitioning this compound from a laboratory curiosity to a viable material for real-world industrial applications.

Q & A

Q. What are the standard methods for synthesizing Cu-BTC, and how do they affect its structural properties?

this compound is typically synthesized via solvothermal, electrochemical, or mechanochemical routes. Solvothermal methods involve reacting copper nitrate with benzene-1,3,5-tricarboxylic acid (H₃BTC) in a solvent like ethanol/water, yielding crystalline frameworks . Electrochemical synthesis (e.g., potentiostatic deposition at 5 V/SCE) enables precise control over morphology, producing 3D structures with TBATFB electrolyte or 1D structures with NaNO₃ . The choice of synthesis route impacts pore size (1 nm for 3D structures), stability (1D structures degrade in 60 minutes), and surface area (1,059 m²/g via BET) .

Q. Which characterization techniques are essential for confirming the successful synthesis of this compound?

Key techniques include:

  • XRD : To verify phase purity by matching experimental patterns with simulated data (e.g., peaks at 6.7°, 9.5°, 11.6°) .
  • FTIR : To identify functional groups (e.g., C=O at 1721 cm⁻¹, O-H at 1240 cm⁻¹) .
  • BET Analysis : To measure surface area (e.g., 1,059 m²/g for optimized samples) .
  • SEM/TGA : To assess morphology (block/plate nanostructures) and thermal stability (stable up to 240°C) .

Q. What experimental parameters influence this compound’s adsorption performance for gases like CO₂?

Adsorption capacity depends on synthesis conditions (e.g., solvent, temperature) and post-synthesis treatments. Hydration steps can increase BET surface area by 15–20%, enhancing CO₂ uptake . Isotherm reproducibility studies show that regeneration temperatures below 150°C preserve framework integrity .

Advanced Research Questions

Q. How can synthesis parameters be optimized to enhance this compound’s CO₂ adsorption capacity?

Response surface methodology (RSM) via software like Design Expert 13 allows multivariate optimization. For example, adjusting enrichment potential (e.g., 0.5–1.2 V), modification quantity (0.1–0.5 mg), and time (10–30 min) can maximize electrochemical detection signals, which correlate with adsorption efficiency . Hydration-dehydration cycles further refine pore accessibility .

Q. What methodologies address the water instability of this compound in adsorption applications?

Functionalization with hydrophobic groups (e.g., thiols) or composite formation with porous carbons improves stability. For instance, this compound-Th (thiol-modified) exhibits enhanced structural integrity in aqueous media while maintaining Pb(II) adsorption kinetics (pseudo-second-order model) . Alternatively, encapsulating this compound in polymers mitigates hydrolysis .

Q. How to resolve contradictions in adsorption isotherm data across different this compound synthesis routes?

Contradictions arise from variations in crystallinity, defect density, and activation protocols. Systematic comparison using standardized testing conditions (e.g., 25°C, 1 bar for CO₂) and advanced characterization (in situ XRD/PXRD) can isolate structural factors. For example, electrochemical synthesis yields higher surface area but lower hydrothermal stability than solvothermal methods .

Q. What experimental designs are effective in applying this compound for heavy metal ion detection?

Electrochemical sensors modified with this compound use cyclic voltammetry (CV) and differential pulse voltammetry (DPV) to detect ions like Pb(II). Optimization via RSM identifies critical parameters (e.g., pH 5–7, 20–40 min enrichment time), achieving detection limits as low as 0.1 µM .

Data Contradiction Analysis

Q. Why do BET surface areas vary significantly in literature for this compound synthesized via similar methods?

Discrepancies stem from hydration protocols and activation steps. For example, hydrated this compound shows a 20% increase in surface area (from 800 to 1,059 m²/g) compared to non-hydrated samples due to pore expansion . Inconsistent degassing temperatures (e.g., 150°C vs. 200°C) also alter measured values.

Q. How do conflicting reports on this compound’s thermal stability inform framework modification strategies?

While some studies report stability up to 240°C , others note decomposition at 150°C due to ligand oxidation. TGA-coupled mass spectrometry (TGA-MS) clarifies degradation pathways, guiding the use of stabilizing additives (e.g., graphene oxide) to extend thermal limits .

Methodological Resources

  • Synthesis Protocols : Electrochemical synthesis in TBATFB for 3D structures ; solvothermal methods for high-purity batches .
  • Characterization Workflows : Combine XRD, FTIR, BET, and SEM for structural validation .
  • Optimization Tools : Design Expert 13 for RSM-based parameter tuning .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.